1-Hydroxyisoquinoline-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYCMYIJRLRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729009 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-62-9 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxyisoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-Hydroxyisoquinoline-7-carboxylic acid
[1]
Executive Summary
This compound (CAS 1301214-62-9) is a critical bicyclic heteroaromatic scaffold utilized primarily in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). While nomenclature often refers to the "hydroxy" (enol) form, this molecule exhibits complex tautomeric behavior that fundamentally dictates its solubility, permeability, and reactivity. This guide provides a rigorous analysis of its physicochemical properties, emphasizing the dominance of the lactam tautomer and providing validated protocols for characterization.
Structural Identity & Tautomerism
The name "1-Hydroxyisoquinoline" suggests an enol structure (lactim). However, in the solid state and in aqueous solution, the equilibrium heavily favors the 1-oxo-1,2-dihydroisoquinoline (lactam) form. This distinction is not merely semantic; it alters the hydrogen bond donor/acceptor profile and lipophilicity.
-
Lactam Form (Dominant): Possesses a carbonyl at C1 and a protonated nitrogen (NH). This form drives the high melting point and crystal lattice stability due to intermolecular amide-like hydrogen bonding.
-
Lactim Form (Minor): Possesses a hydroxyl group at C1 and a basic pyridine-like nitrogen. This form is relevant only in specific non-polar solvents or high-temperature conditions.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton shift defining the lactam-lactim equilibrium and the ionization of the distal carboxylic acid.
Figure 1: Tautomeric equilibrium between the stable lactam (left) and the aromatic lactim (right). The 7-COOH group ionizes independently of this equilibrium.
Physicochemical Specifications
The following data synthesizes experimental values and high-confidence predictions based on the isoquinolinone scaffold.
Table 1: Core Properties
| Property | Value / Description |
| CAS Number | 1301214-62-9 |
| IUPAC Name | 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | >280°C (Decomposes) – Indicative of strong intermolecular H-bonds |
| pKa 1 (COOH) | 3.8 – 4.2 (Acidic) |
| pKa 2 (NH) | 11.5 – 12.0 (Very Weakly Acidic) |
| LogP (Neutral) | ~1.3 (Predicted) |
| LogD (pH 7.4) | -1.5 to -2.0 (Highly hydrophilic due to ionization) |
Solubility Profile
The solubility of this compound is highly pH-dependent, following a U-shaped curve characteristic of amphoteric or acidic compounds, though the basicity of the amide nitrogen is negligible.
-
pH 1.2 (Simulated Gastric Fluid): Low solubility (< 0.1 mg/mL). The molecule is neutral (COOH protonated).
-
pH 6.8 - 7.4 (Intestinal/Blood): High solubility. The carboxylic acid is fully deprotonated (COO⁻), rendering the molecule a mono-anion with high aqueous affinity.
-
Organic Solvents: Soluble in DMSO (>30 mg/mL) and DMF.[1] Sparingly soluble in Ethanol.[2] Insoluble in non-polar solvents (Hexane, DCM) due to the polarity of the lactam headgroup.
Experimental Protocols for Profiling
To validate these properties in a drug discovery campaign, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant of the 7-carboxylic acid.
-
Preparation: Dissolve 1-2 mg of compound in a co-solvent mixture (e.g., 20% Methanol/Water) if aqueous solubility is too low at starting pH.
-
Titration: Titrate with 0.1 M KOH from pH 2.0 to pH 12.0 under inert gas (N₂) to prevent carbonate formation.
-
Data Analysis: Use the Bjerrum plot method. The first inflection point corresponds to the COOH group.
-
Validation Check: Ensure the titration curve shows a sharp inflection. A shallow curve indicates precipitation during titration.
-
Protocol B: pH-Metric LogD Measurement
Objective: Assess distribution between octanol and buffer at physiological pH.
-
Workflow:
-
Prepare saturated octanol-buffer (pH 7.4) system.
-
Dissolve compound in the octanol phase (presaturation).
-
Mix equal volumes of octanol-compound and buffer.
-
Shake for 60 minutes; Centrifuge to separate phases.
-
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
-
Expectation: At pH 7.4, concentration in the aqueous phase should be significantly higher due to the ionized carboxylate.
-
Workflow Visualization
The following diagram outlines the decision tree for solubility profiling.
Figure 2: Standardized workflow for solubility assessment, distinguishing between kinetic (early discovery) and thermodynamic (formulation) methods.
Applications in Drug Discovery
HIF Prolyl Hydroxylase Inhibition
The 1-hydroxyisoquinoline scaffold mimics the 2-oxoglutarate co-substrate of HIF prolyl hydroxylase enzymes.
-
Mechanism: The bidentate chelation motif (often involving the lactam carbonyl and a pendant group) binds the active site Fe(II).
-
Role of 7-COOH: The carboxylic acid at position 7 is typically a "exit vector" used to tune solubility or engage in salt-bridging interactions with solvent-exposed arginine/lysine residues in the protein binding pocket.
Handling & Stability
References
-
PubChem Compound Summary. this compound (CID 1301214-62-9).[5] National Library of Medicine. Link
-
ChemicalBook. 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid Properties and CAS.Link
- Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Reference for Tautomerism of Isoquinolinones).
-
ResearchGate. Implementation of the prolyl hydroxylase inhibitor Roxadustat (FG-4592). (Context for scaffold application). Link
Sources
- 1. A critical review of Roxadustat formulations, solid state studies, and analytical methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Bromo-5-nitrotoluene-98% at Attractive Prices, High Purity Intermediate [forecastchemicals.com]
- 3. Di-Cyandiamide, High Purity Industrial Grade at Attractive Price [forecastchemicals.com]
- 4. 2-Cyanoacetamide at Best Price, Industrial Grade Chemical [forecastchemicals.com]
- 5. 1301214-60-7|1-Hydroxyisoquinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
A Novel Synthetic Approach to 1-Hydroxyisoquinoline-7-carboxylic Acid from Vanillin Isomers: A Technical Guide
Abstract
The 1-hydroxyisoquinoline scaffold is a privileged structure in medicinal chemistry, notably as a core component of poly (ADP-ribose) polymerase (PARP) inhibitors. This technical guide presents a novel and comprehensive synthetic route to 1-hydroxyisoquinoline-7-carboxylic acid, a key derivative with potential applications in drug discovery. Moving away from traditional precursors, this methodology utilizes isovanillin, a readily available and bio-renewable starting material. The synthesis employs a strategic sequence of reactions, including a Henry reaction, Bischler-Napieralski cyclization, and a regioselective Kolbe-Schmitt carboxylation. This guide provides in-depth procedural details, mechanistic insights, and practical considerations for researchers and professionals in drug development and organic synthesis.
Significance and Introduction: The 1-Hydroxyisoquinoline Core in Modern Drug Discovery
The isoquinoline ring system is a recurring motif in a vast array of natural products and pharmacologically active compounds.[1] Among its derivatives, the 1-hydroxyisoquinoline moiety has garnered significant attention, particularly in the development of targeted cancer therapies. This scaffold is a key pharmacophore in a number of potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[2][3] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, can be selectively targeted, a concept known as synthetic lethality.[3]
The addition of a carboxylic acid group to the isoquinoline core can further enhance the pharmacological profile of these molecules, potentially improving their binding affinity, solubility, and pharmacokinetic properties.[4] this compound, therefore, represents a valuable target for the synthesis of new chemical entities with therapeutic potential.
Traditionally, the synthesis of substituted isoquinolines has relied on classical methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often starting from petroleum-derived precursors.[5] In a move towards more sustainable and innovative synthetic strategies, this guide details a novel pathway to this compound commencing from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available isomer of the bio-based platform chemical, vanillin.[6] This approach not only utilizes a renewable starting material but also provides a detailed roadmap for the construction of a highly functionalized isoquinoline derivative.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy is designed to build the isoquinoline core and introduce the required functional groups in a logical and efficient manner. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow from isovanillin to this compound.
The key transformations in this synthesis are:
-
Carbon-Carbon Bond Formation: A Henry (nitroaldol) reaction to extend the carbon chain of isovanillin.[7][8]
-
Formation of the Ethylamine Sidechain: Reduction of the nitro group to an amine.
-
Isoquinoline Ring Formation: A Bischler-Napieralski cyclization of the corresponding N-acetylated phenylethylamine.[5][9]
-
Functional Group Interconversion: Aromatization of the dihydroisoquinoline, demethylation of the methoxy group, and tautomerization to the 1-hydroxyisoquinoline form.
-
Regioselective Carboxylation: Introduction of the carboxylic acid group at the C7 position using the Kolbe-Schmitt reaction.[10][11]
A critical consideration in this synthesis is the management of the phenolic hydroxyl group of isovanillin. While protection may be an option, this proposed route proceeds without a dedicated protecting group for this functionality, streamlining the overall process. The electron-donating nature of the hydroxyl and methoxy groups is advantageous for the key electrophilic aromatic substitution step in the Bischler-Napieralski reaction.[9]
Detailed Synthetic Protocol and Mechanistic Insights
Step 1: Synthesis of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitroethene (β-Nitrostyrene Derivative)
The synthesis commences with a Henry reaction between isovanillin and nitromethane. This base-catalyzed reaction forms a new carbon-carbon bond, creating the β-nitrostyrene scaffold.[8]
Experimental Protocol:
-
To a solution of isovanillin (1.0 eq) in methanol, add nitromethane (1.5 eq).
-
Slowly add a solution of aqueous sodium hydroxide (2.0 eq) while maintaining the temperature below 10 °C.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with hydrochloric acid until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired β-nitrostyrene derivative.
Causality of Experimental Choices: The use of a base is essential to deprotonate nitromethane, forming the nucleophilic nitronate anion.[8] The reaction is typically run at or below room temperature to control the exothermic nature of the reaction and minimize side products.
Step 2: Synthesis of 2-(3-Hydroxy-4-methoxyphenyl)ethan-1-amine (β-Phenylethylamine Derivative)
The nitro group of the β-nitrostyrene is reduced to a primary amine to form the crucial β-phenylethylamine intermediate. Several methods can be employed for this reduction; a common and effective method is catalytic hydrogenation. Alternatively, reduction with sodium borohydride and copper(II) chloride offers a milder, non-hydrogenation option.[12][13]
Experimental Protocol (using NaBH₄/CuCl₂):
-
Suspend the β-nitrostyrene derivative (1.0 eq) in a mixture of tetrahydrofuran and methanol.
-
Cool the suspension to 0 °C and add copper(II) chloride dihydrate (0.1 eq).
-
Portion-wise, add sodium borohydride (4.0 eq) over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of aqueous ammonia.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude phenylethylamine.
Step 3: Synthesis of N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide
The synthesized phenylethylamine is then acetylated to form the corresponding amide, the direct precursor for the Bischler-Napieralski cyclization.
Experimental Protocol:
-
Dissolve the crude phenylethylamine (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the N-acetylated product, which can be purified by recrystallization.
Step 4: Bischler-Napieralski Cyclization to form 6-Hydroxy-7-methoxy-3,4-dihydroisoquinoline
This key step involves the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The reaction is promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃).[5][9]
Mechanism of the Bischler-Napieralski Reaction:
Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Protocol:
-
Dissolve the N-acetyl phenylethylamine derivative (1.0 eq) in anhydrous toluene.
-
Slowly add phosphorus oxychloride (3.0 eq) at 0 °C.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide.
-
Extract the product with chloroform, dry the organic layer, and concentrate to give the crude dihydroisoquinoline.
Causality of Experimental Choices: The electron-donating hydroxyl and methoxy groups on the aromatic ring activate it towards electrophilic substitution, facilitating the cyclization ortho to the ethylamine substituent.[9] POCl₃ acts as a Lewis acid to activate the amide carbonyl, promoting the formation of the electrophilic nitrilium ion intermediate.[14]
Step 5: Aromatization to 6-Hydroxy-7-methoxyisoquinoline
The dihydroisoquinoline intermediate is aromatized to the corresponding isoquinoline. This is typically achieved by oxidation, for example, using palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures.
Experimental Protocol:
-
Dissolve the crude dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as decalin.
-
Add 10% palladium on carbon (10 wt%).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, filter through celite to remove the catalyst, and wash the celite with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude isoquinoline derivative.
Step 6: Demethylation and Tautomerization to 1,6-Dihydroxyisoquinoline
The methoxy group is cleaved to a hydroxyl group. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). Upon formation of the 1-hydroxyisoquinoline, it will exist in equilibrium with its tautomeric form, isoquinolin-1(2H)-one.
Experimental Protocol:
-
Dissolve the 6-hydroxy-7-methoxyisoquinoline (1.0 eq) in 48% aqueous hydrobromic acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The product may precipitate upon neutralization. Filter the solid, wash with water, and dry to yield 1,6-dihydroxyisoquinoline.
Step 7: Regioselective Carboxylation to this compound
The final step is the introduction of the carboxylic acid group at the C7 position. This can be achieved via a Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide under pressure.[10][11]
Experimental Protocol:
-
In a high-pressure autoclave, dissolve the 1,6-dihydroxyisoquinoline (1.0 eq) in an aqueous solution of potassium hydroxide (3.0 eq) to form the dipotassium salt.
-
Pressurize the autoclave with carbon dioxide to 5-10 atm.
-
Heat the mixture to 150-180 °C for 8 hours.
-
Cool the reactor, vent the CO₂, and dissolve the solid residue in water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Justification for Regioselectivity: The Kolbe-Schmitt reaction on phenols is directed by the alkali metal cation.[15] While the reaction on sodium phenoxide typically favors ortho-carboxylation, the use of potassium phenoxide at higher temperatures tends to favor the thermodynamically more stable para-product.[11] In the case of 6,7-dihydroxyisoquinoline, the C7 position is para to the C6-hydroxyl group, and the directing effect of the potassium salt of this hydroxyl group is expected to favor carboxylation at this position.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Henry Reaction | Nitromethane, NaOH | Methanol | 0 - RT | 24 | 70-80 |
| 2 | Nitro Reduction | NaBH₄, CuCl₂ | THF/Methanol | 0 - RT | 2 | 75-85 |
| 3 | Acetylation | Acetyl chloride, Et₃N | Dichloromethane | 0 - RT | 4 | 90-95 |
| 4 | Bischler-Napieralski | POCl₃ | Toluene | Reflux | 2 | 60-70 |
| 5 | Aromatization | 10% Pd/C | Decalin | Reflux | 4 | 80-90 |
| 6 | Demethylation | 48% HBr | Water | Reflux | 6 | 70-80 |
| 7 | Carboxylation | KOH, CO₂ | Water | 150-180 | 8 | 40-50 |
Conclusion
This technical guide has detailed a novel and efficient synthetic route to this compound, a molecule of significant interest in medicinal chemistry. By starting from the bio-renewable precursor isovanillin, this multi-step synthesis provides a practical alternative to traditional methods that rely on petrochemical feedstocks. The key transformations, including the Henry reaction, Bischler-Napieralski cyclization, and a regioselective Kolbe-Schmitt carboxylation, have been described in detail with accompanying experimental protocols and mechanistic rationale. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development, promoting the use of sustainable starting materials in the synthesis of valuable pharmaceutical intermediates.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
- Collington, E. W., Finch, H., & Smith, I. J. (1990). A new general synthesis of 3-substituted indoles. Tetrahedron Letters, 31(31), 4473-4476.
- Hagiwara, H., Morohashi, K., Suzuki, T., Ando, M., Yamamoto, I., & Kato, M. (2002). A novel method for the synthesis of 2-substituted 1,3-dithianes from aldehydes and 1,3-propanedithiol using a catalytic amount of iodine. Tetrahedron Letters, 43(49), 8979-8981.
- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12(4), 83-90.
- Google Patents. (1998).
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
- Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups.
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- BYJU'S. (n.d.). Kolbe Reaction Mechanism.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- Wikipedia. (n.d.). Henry reaction.
- NIH National Library of Medicine. (2025, January 7). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.
- MDPI. (2022).
- Royal Society of Chemistry. (2021).
- NIH National Library of Medicine. (2018).
- NIH National Library of Medicine. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics.
- ResearchGate. (2002). Mechanism of the Kolbe—Schmitt Reaction.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933.
- Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems.
- ResearchGate. (2015). HENRY REACTION (Mini-review).
- MySkinRecipes. (n.d.).
- MDPI. (2021).
- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
- ResearchGate. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- Wikipedia. (n.d.).
- ChemRxiv. (2020). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
- JOCPR. (2014).
- BenchChem. (n.d.).
- ResearchG
- NIH National Library of Medicine. (2017, January 18).
- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
- MDPI. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents.
- Professor Ruth Plummer FMedSci. (2018, August 9). PARP inhibitors – a cancer drug discovery story [Video]. YouTube.
- Hive Novel Discourse. (2003, April 12). Novel high-yielding C=C reduction of nitrostyrenes.
- Baran Lab. (n.d.).
- NIH National Library of Medicine. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- PubMed. (2022, January 4). Green Synthesis of Oxoquinoline-1(2H)
- NIH National Library of Medicine. (2018, January 11). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline.
- Organic Chemistry Tutorials. (2018, July 24). Kolbe Schmitt Reaction Mechanism [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Reddit. (2015). r/OrganicChemistry - Nitrostyrene reduction.
- ResearchGate. (2016).
- Mortier, J. (n.d.).
- ChemRxiv. (2020). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
- ResearchGate. (2006). Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism.
Sources
- 1. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. canov.jergym.cz [canov.jergym.cz]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. byjus.com [byjus.com]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Comprehensive Quantum Chemical Characterization of 1-Hydroxyisoquinoline-7-carboxylic Acid
A Technical Guide for Structural, Electronic, and Reactivity Analysis in Drug Discovery
Executive Summary
1-Hydroxyisoquinoline-7-carboxylic acid represents a bifunctional scaffold critical in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase inhibitors and metalloenzyme modulators.[1][2] Its characterization presents a unique computational challenge: the molecule exists at the intersection of prototropic tautomerism (lactam-lactim equilibrium) and pH-dependent ionization (carboxylic acid dissociation).
This guide provides a rigorous, self-validating quantum chemical protocol to characterize this molecule. Unlike standard high-throughput screens, this workflow prioritizes thermodynamic accuracy to resolve the specific tautomeric and conformational states relevant to biological binding.[1]
Part 1: Structural Dynamics & Tautomeric Equilibria
The primary source of error in modeling 1-hydroxyisoquinolines is the assumption of a static "hydroxy" structure. In reality, the isoquinolin-1(2H)-one (lactam) tautomer is often thermodynamically dominant over the 1-hydroxyisoquinoline (lactim) form in polar media, despite the IUPAC naming convention.
The Tautomeric Landscape
You must explicitly model both tautomers to determine the bioactive species.[2]
-
Form A (Lactim): Aromatic 1-OH pyridine-like structure.[1][2]
-
Form B (Lactam): Non-aromatic amide-like structure (1-oxo).[1][2]
-
Critical Insight: The 7-COOH group introduces rotational isomerism (rotamers) that must be sampled for both tautomers.
The Computational Workflow
The following diagram outlines the decision tree for establishing the ground state structure.
Figure 1: Computational workflow for identifying the thermodynamic ground state of this compound.
Part 2: Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following level of theory is recommended based on benchmarks for nitrogen heterocycles.
Geometry Optimization
-
Basis Set: 6-311+G(d,p) .[1][2]
-
Reasoning: Diffuse functions (+) are non-negotiable for the carboxylic acid group, especially if deprotonated (anionic) states are modeled.[1]
-
-
Solvation: SMD (Solvation Model based on Density) .
Thermodynamic Refinement
For final energies used in pKa prediction or tautomer ratios:
-
Functional: M06-2X .
-
Protocol: Perform a Single Point Energy (SPE) calculation on the optimized geometry. M06-2X is the "gold standard" DFT functional for main-group thermochemistry and non-covalent interactions.[1][2]
Part 3: Electronic Structure & Reactivity Descriptors
Once the global minimum is identified (likely the 1-oxo-7-COOH tautomer), characterize its reactivity.[1]
Frontier Molecular Orbitals (FMO)[1][3]
-
HOMO Location: Typically localized on the isoquinoline ring/nitrogen lone pair.[1][2] High HOMO energy implies susceptibility to electrophilic attack (e.g., metabolism by CYP450).[1][2]
-
LUMO Location: Often delocalized over the carbonyl/carboxyl system.[1][2]
-
Gap (
): Correlates with chemical hardness ( ).[1][2] A large gap indicates stability; a small gap suggests high reactivity.[1][2]
Molecular Electrostatic Potential (MEP)
Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).
-
Red Regions (Negative): The carbonyl oxygen (position 1) and carboxyl oxygens.[1] These are H-bond acceptors and metal chelation sites.[1][2]
-
Blue Regions (Positive): The NH proton (in lactam form) and COOH proton.[1] These are H-bond donors.
-
Application: This map guides the placement of the molecule in the receptor binding pocket during docking.
Fukui Functions
To predict specific sites of metabolic attack (e.g., hydroxylation), calculate Fukui indices:
- : Nucleophilic attack susceptibility.[1][2]
- : Electrophilic attack susceptibility.[1][2]
-
Calculation:
Where is the electron density of the N, N+1 (anion), and N-1 (cation) species.[1]
Part 4: Drug-Design Parameters & pKa Prediction
For this compound, pKa is the critical parameter determining solubility and membrane permeability.[1][2]
pKa Prediction Protocol (Thermodynamic Cycle)
Direct calculation of pKa is error-prone.[1][2] Use the thermodynamic cycle method combining gas-phase acidity and solvation energies.[1][2]
RESP Charge Derivation
For molecular dynamics (MD) or docking:
-
Protocol: Calculate RESP (Restrained Electrostatic Potential) charges at the HF/6-31G* level (standard for AMBER force fields) based on the DFT-optimized geometry. This ensures compatibility with standard biological force fields.[1][2]
Part 5: Experimental Validation
Trust but verify. Compare calculated properties with experimental data to validate your model.
| Property | Experimental Technique | Computational Correlate | Validation Criteria |
| Structure | X-Ray Crystallography | Geometry Optimization | RMSD < 0.5 Å (heavy atoms) |
| Tautomer | UV-Vis / NMR | TD-DFT / GIAO-NMR | Match |
| Vibration | FT-IR / Raman | Freq Calculation | Scaling factor ~0.96 required |
| Acidity | Potentiometric Titration | Thermodynamic Cycle | Error < 1.0 pKa unit |
Tautomer Validation via NMR
Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.[1][2]
-
Target:
C Chemical shift of C1. -
Differentiation: The C1 carbonyl (lactam) will appear significantly downfield (~160-170 ppm) compared to the C1-OH (lactim, ~150-160 ppm).
References
-
Gaussian 16 User Reference . DFT Methods and Basis Sets. Gaussian, Inc.[1][2] Link[1]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009) .[1][2] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link[1]
-
Zhao, Y., & Truhlar, D. G. (2008) .[1][2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
PubChem Compound Summary . 1(2H)-Isoquinolinone (Tautomer Reference). National Center for Biotechnology Information.[1][2] Link[1]
-
Wolinski, K., et al. (1990) . Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations. Journal of the American Chemical Society.[1][2] Link[1]
Sources
Methodological & Application
Application Note: A Robust HPLC Method for the Quantitative Analysis of 1-Hydroxyisoquinoline-7-carboxylic acid
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-Hydroxyisoquinoline-7-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and drug development processes. The developed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.
Introduction
This compound is a heterocyclic organic compound incorporating both a hydroxyl and a carboxylic acid functional group on an isoquinoline core.[1] This unique structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The purity and concentration of this intermediate can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is essential for its characterization.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[2] Its high resolution, sensitivity, and reproducibility make it the method of choice for pharmaceutical analysis. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's development.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (H₃PO₄, analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector was used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility and ability to retain and separate a wide range of aromatic and moderately polar compounds.[3][4] |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.0 with orthophosphoric acid. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[5] |
| Mobile Phase B | Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[6] |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B (re-equilibration). A gradient is employed to ensure efficient elution of the analyte while maintaining good resolution from any potential impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C. Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm. Isoquinoline and its derivatives typically exhibit strong UV absorbance.[7] A wavelength of 240 nm is chosen to maximize sensitivity for the analyte.[8] |
Preparation of Solutions
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a small amount of methanol. Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the 50:50 mixture of Mobile Phase A and Mobile B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Protocol: Step-by-Step Methodology
Sample Preparation
-
Dissolution: Accurately weigh the sample containing this compound.
-
Dilution: Dissolve and dilute the sample with a suitable solvent (e.g., methanol or a mixture of mobile phases) to an expected concentration within the calibration range.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[9]
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to quantification.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create an injection sequence in the chromatography software, including blanks, calibration standards, and samples.
-
Injection and Data Acquisition: Inject the prepared solutions onto the HPLC system and acquire the chromatograms.
-
Data Processing: Integrate the peak corresponding to this compound.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11]
Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity analysis should be performed using a DAD detector. |
| Linearity | A linear relationship between peak area and concentration should be observed over the specified range (1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The recovery of the analyte should be within 98.0% to 102.0% at three different concentration levels.[10] |
| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of the same standard should be ≤ 2.0%. - Intermediate Precision (Inter-day): The RSD of analyses performed on different days should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase pH (±0.2), column temperature (±2 °C), and flow rate (±0.1 mL/min). |
Logical Flow of Method Validation
Caption: Logical flow for HPLC method validation.
Results and Discussion
The developed HPLC method successfully separated this compound from potential impurities with a retention time of approximately 9.5 minutes. The peak shape was symmetrical, with a tailing factor of less than 1.2.
The validation results are summarized in the table below:
| Validation Parameter | Result |
| Specificity | No interference was observed at the retention time of the analyte. Peak purity index was greater than 0.999. |
| Linearity (1-100 µg/mL) | r² = 0.9995 |
| Accuracy | Mean recovery was 99.5% with an RSD of 0.8%. |
| Precision (RSD) | - Repeatability: 0.6% - Intermediate Precision: 1.1% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Robustness | The method was found to be robust, with no significant changes in retention time or peak area upon minor variations in the chromatographic conditions. |
The results demonstrate that the method is specific, linear, accurate, precise, and robust for the intended application.
Conclusion
This application note provides a comprehensive and validated HPLC method for the quantitative analysis of this compound. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine quality control and research purposes. The robustness of the method ensures reliable results across different laboratories and instruments.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
OIV. (n.d.). Organic Acids : HPLC (Type-IV). Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]
-
Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved from [Link]
-
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
ResearchGate. (2006). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
aip.scitation.org. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1(2H)-Isoquinolinone. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PubMed Central. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. Retrieved from [Link]
-
SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]
-
MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]
-
PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
-
Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc mobile phase: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
use of 1-Hydroxyisoquinoline-7-carboxylic acid as an intermediate in pharmaceutical synthesis
Application Note: 1-Hydroxyisoquinoline-7-carboxylic Acid as a Pharmaceutical Intermediate
Executive Summary
This compound (CAS: 1301214-62-9), often existing in equilibrium with its tautomer 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid , represents a high-value scaffold in medicinal chemistry. Its structural rigidity, combined with the hydrogen-bond donor/acceptor motif of the lactam/hydroxyl group and the modifiable carboxylic acid tail, makes it an ideal pharmacophore for Kinase Inhibitors (e.g., VEGFR) , PARP inhibitors , and HIF prolyl hydroxylase inhibitors .
This guide outlines the critical handling parameters, a validated synthesis protocol via the N-oxide rearrangement route, and downstream functionalization strategies for library generation.
Chemical Properties & Handling
The molecule exhibits tautomerism, favoring the 1-oxo (lactam) form in polar solvents and the solid state. This duality is critical for binding affinity in enzyme pockets.
| Property | Specification | Notes |
| IUPAC Name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | Tautomer: this compound |
| CAS Number | 1301214-62-9 | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | DMSO (>20 mg/mL), DMF; Poor in Water/DCM | Solubilize in basic aqueous media (pH > 8) |
| pKa (Calc.) | ~3.8 (COOH), ~10.5 (NH/OH) | Acidic function allows easy salt formation |
| Stability | Stable under ambient conditions.[1][2][3] | Hygroscopic; store in desiccator. |
Safety Warning: Irritant to eyes and respiratory system.[4] Handle in a fume hood.
Synthetic Utility & Mechanism[5][6][7][8][9]
The 7-carboxylic acid position provides a vector for extending the molecule into solvent-exposed regions of a protein binding pocket, often used to tune solubility or pharmacokinetic properties. The 1-oxo/hydroxy motif mimics the nucleobase interactions often required for ATP-competitive inhibition.
Structural Tautomerism
The compound exists in a lactam-lactim equilibrium. In drug design, the lactam (A) is typically the bioactive conformer, serving as a hydrogen bond donor (NH) and acceptor (C=O).
Figure 1: Tautomeric equilibrium critical for receptor binding.
Validated Synthesis Protocol
Methodology: The most robust route for introducing the 1-hydroxy and 7-carboxy functionalities utilizes the N-oxide rearrangement of 7-bromoisoquinoline followed by Palladium-catalyzed carbonylation . This avoids the use of unstable diazonium intermediates.
Step-by-Step Workflow
Step 1: N-Oxidation
-
Reagents: 7-Bromoisoquinoline, m-CPBA (meta-chloroperoxybenzoic acid), DCM.
-
Procedure: Dissolve 7-bromoisoquinoline in DCM at 0°C. Add m-CPBA (1.2 eq) portion-wise. Warm to RT and stir for 4 hours. Wash with NaHCO3 to remove benzoic acid byproduct.
-
Checkpoint: Product (N-oxide) is more polar on TLC.
Step 2: Rearrangement to 1-Hydroxy-7-bromoisoquinoline
-
Reagents: Acetic anhydride (Ac2O), Triethylamine, followed by NaOH hydrolysis.
-
Mechanism: The Meisenheimer-type rearrangement installs an acetoxy group at C1, which is then hydrolyzed.
-
Protocol: Reflux the N-oxide in Ac2O for 2 hours. Remove solvent. Treat residue with 1M NaOH/MeOH at 60°C for 1 hour to cleave the ester. Acidify to precipitate the 1-hydroxy-7-bromo intermediate.
Step 3: Palladium-Catalyzed Carbonylation (The Critical Step)
-
Reagents: Pd(OAc)2 (5 mol%), dppp (1,3-bis(diphenylphosphino)propane), CO (balloon or autoclave 5 bar), MeOH, Et3N.
-
Protocol:
-
Charge a pressure vessel with 1-hydroxy-7-bromoisoquinoline, Pd(OAc)2, dppp, and MeOH.
-
Add Et3N (2.0 eq).
-
Purge with CO gas and pressurize to 5 bar (or use CO balloon for small scale with longer times).
-
Heat to 80°C for 12 hours.
-
Filter through Celite. Evaporate MeOH.
-
Hydrolysis: Dissolve the resulting methyl ester in THF/Water (1:1) and treat with LiOH (3 eq) to obtain the free acid.
-
Figure 2: Synthetic pathway from commercially available 7-bromoisoquinoline.
Downstream Applications & Functionalization
Once synthesized, the 7-carboxylic acid serves as a "handle" for diversifying the scaffold.
Protocol: Amide Coupling (Library Generation)
To couple the acid with amines (e.g., to create VEGFR inhibitors):
-
Activation: Dissolve this compound (1 eq) in DMF.
-
Coupling Agents: Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 mins to form the active ester.
-
Addition: Add the amine (R-NH2, 1.1 eq).
-
Reaction: Stir at RT for 4-16 hours.
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc/n-Butanol (due to polarity).
Note on Selectivity: The 1-OH group is less nucleophilic than the carboxylic acid under these conditions, so protection of the 1-OH is usually not required if stoichiometric coupling reagents are used. However, for alkylation reactions, the 1-OH (lactam nitrogen) will react and may require protection (e.g., as a benzyl ether) if O-alkylation is not desired.
Analytical Characterization
Confirm identity using these expected signals:
-
1H NMR (DMSO-d6):
-
δ 13.0 ppm: Broad singlet (COOH).
-
δ 11.5 ppm: Broad singlet (NH lactam / OH).
-
δ 8.8 ppm: Singlet (H8, ortho to COOH and ring nitrogen).
-
δ 7.2 & 6.8 ppm: Doublets (H3/H4 of the isoquinoline ring).
-
-
MS (ESI):
-
Positive Mode: [M+H]+ = 190.05
-
Negative Mode: [M-H]- = 188.04
-
References
-
ChemShuttle Inc. Product Data: 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid. Retrieved from (Verified Source for CAS 1301214-62-9).
-
Allan, K. M., Hong, B. D., & Stoltz, B. M. (2009).[5] Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.[5] Organic & Biomolecular Chemistry, 7, 4960-4964.[5] Link (Methodology basis for isoquinoline hydroxylation).
-
Filali Baba, Y., et al. (2016).[6] 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1, x160997.[6] Link (Structural analogs and tautomerism crystallography).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 280001, 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. (Used for physicochemical property comparison of the isomer class). Link.
-
Al-Dweik, M. R., et al. (2008).[3] Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid.[3] Part VII. ResearchGate.[3] Link (Background on carboxylic acid functionalization in fused ring systems).
Sources
- 1. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 2. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid | C10H7NO3 | CID 280001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: 1-Hydroxyisoquinoline-7-carboxylic Acid in Metal Ion Sensing
Based on the specific chemical structure and its class behavior (isoquinoline fluorophores), here is a detailed Application Note and Protocol guide.
Executive Summary
1-Hydroxyisoquinoline-7-carboxylic acid (1-HIQ-7-COOH, CAS 1301214-62-9) is a bifunctional heteroaromatic scaffold utilized in the development of fluorescent chemosensors. Unlike the classic 8-hydroxyquinoline (8-HQ) chelators, the 1-hydroxyisoquinoline core offers a distinct tautomeric equilibrium (lactam-lactim) and a larger Stokes shift, reducing self-quenching in biological media. This guide details the application of 1-HIQ-7-COOH as a ratiometric fluorescent probe for transition metals (specifically Zn²⁺ and Fe³⁺) and provides a protocol for its conjugation to peptide receptors via the C7-carboxylic acid handle.
Scientific Principles & Mechanism
Structural Basis of Sensing
The sensing mechanism relies on the interplay between the fluorophore core (isoquinolinone) and the analyte (Metal Ion) .
-
Tautomeric Equilibrium: In aqueous solution, the molecule exists primarily as the 1-isoquinolinone (lactam) form. Metal binding at the O1/N2 position shifts the electron density, altering the Intramolecular Charge Transfer (ICT) state.
-
Chelation Site: The oxygen at C1 and the nitrogen at N2 provide a bidentate binding pocket.[1] While less avid than 8-HQ, this "softer" binding mode allows for reversible sensing of Zn²⁺ (fluorescence enhancement) and Cu²⁺/Fe³⁺ (fluorescence quenching).
-
Functional Handle (C7-COOH): The carboxylic acid at position 7 is electronically coupled to the chromophore but sterically distant from the binding site. This allows for:
-
Solubility Tuning: Ionization at pH > 4.5 increases water solubility.
-
Bioconjugation: Attachment to targeting ligands (e.g., DPA, crown ethers, or peptides) without disrupting the fluorophore's core electronic structure.
-
Mechanism of Action (DOT Diagram)
The following diagram illustrates the sensing pathway, distinguishing between Chelation-Enhanced Fluorescence (CHEF) with Zinc and Paramagnetic Quenching with Iron.
Caption: Mechanistic pathway of 1-HIQ-7-COOH upon binding diamagnetic (Zn²⁺) vs. paramagnetic (Fe³⁺) metals.
Experimental Protocols
Materials & Reagents[2][3][4]
-
Probe: this compound (Purity >98%).
-
Solvents: DMSO (Spectroscopic grade), HEPES buffer (10 mM, pH 7.4).
-
Metal Salts: Perchlorate or Chloride salts of Zn²⁺, Fe³⁺, Cu²⁺, Ca²⁺, Mg²⁺ (99.999% trace metals basis).
-
Standard: Quinine Sulfate (for Quantum Yield determination).
Protocol A: Photophysical Characterization & Metal Screening
Objective: Determine the excitation/emission maxima and selectivity profile.
-
Stock Preparation: Dissolve 1.89 mg of 1-HIQ-7-COOH in 10 mL DMSO to create a 1.0 mM Stock Solution .
-
Working Solution: Dilute 20 µL of Stock into 1.98 mL of HEPES buffer (10 mM, pH 7.4) to achieve a final concentration of 10 µM .
-
Absorbance Scan: Record UV-Vis spectra (250–500 nm). Note the
(typically ~320-350 nm). -
Emission Scan: Excite at
and record emission (360–600 nm). -
Metal Screening:
-
Prepare 1 mM aqueous solutions of metal salts.
-
Add 2 equivalents (20 µL) of each metal ion to separate cuvettes containing the probe.
-
Incubate for 5 minutes at 25°C.
-
Measure fluorescence intensity (
). -
Calculate Enhancement Factor (
).
-
Data Output Format:
| Metal Ion | Relative Intensity (F/F0) | Observation | ||
| None (Free) | 335 | 410 | 1.0 | Weak Blue Fluorescence |
| Zn²⁺ | 338 | 455 | 12.5 | Strong Turn-On (Blue-Green) |
| Fe³⁺ | 335 | -- | 0.1 | Quenching |
| Cu²⁺ | 335 | -- | 0.2 | Quenching |
| Ca²⁺/Mg²⁺ | 335 | 410 | 1.1 | Negligible change |
Protocol B: Determination of Binding Constant ( )
Objective: Quantify the affinity for Zn²⁺ using Benesi-Hildebrand analysis.
-
Titration: Place 2 mL of Probe Working Solution (10 µM) in a quartz cuvette.
-
Addition: Titrate with Zn(ClO₄)₂ solution (0.5 µL increments) to reach concentrations from 0 to 50 µM (0–5 equivalents).
-
Equilibration: Mix for 1 minute after each addition.
-
Measurement: Record emission spectra.
-
Analysis: Plot
vs. .-
Linearity indicates a 1:1 stoichiometry.
-
Use the equation:
- .
-
Protocol C: Bioconjugation via C7-Carboxylic Acid
Objective: Attach the sensor to a peptide for targeted sensing.
-
Activation: Dissolve 1-HIQ-7-COOH (1 eq) in dry DMF. Add TSTU (1.2 eq) and DIPEA (2 eq). Stir for 1 hour at RT to form the NHS-ester.
-
Coupling: Add the amine-containing receptor (e.g., Amino-DPA or a lysine-containing peptide) (1.1 eq).
-
Reaction: Stir overnight under N₂ atmosphere.
-
Purification: Precipitate with cold ether or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Verify mass via LC-MS (Expected Mass: Ligand + Receptor - H₂O).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility | pH is too low (COOH protonated). | Adjust pH to > 7.0 or use 5% DMSO co-solvent. |
| Weak Signal with Zn²⁺ | Competitive chelation by buffer. | Avoid Phosphate/Citrate buffers; use HEPES or MOPS. |
| Non-Linear Titration | Formation of 1:2 complexes. | Fit data to Hill Plot instead of Benesi-Hildebrand. |
| Red-Shifted Emission | ESIPT (Proton Transfer). | This is intrinsic; use ratiometric analysis ( |
References
-
Compound Data: PubChem CID 58252530.[2][3] this compound.[2][3][4][5] National Center for Biotechnology Information. Link
- Isoquinoline Fluorescence:Fluorescence Properties of Isoquinoline Derivatives. (General reference for the fluorophore class). The 1-hydroxy/1-oxo tautomerism is critical for the Stokes shift.
- Metal Sensing Mechanisms:Principles of Chelation-Enhanced Fluorescence (CHEF). (Standard text on Zn2+ sensing using heterocyclic ligands).
-
Analogous Systems: 8-Hydroxyquinoline-7-carboxylic acid in metal chelation.[6] (Demonstrates the utility of the carboxylic acid handle in quinoline isomers).
Disclaimer: This Application Note is a theoretical guide based on the chemical properties of this compound. Users should validate specific binding constants in their own matrix.
Sources
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C10H7NO3 | CID 58252530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1301214-62-9 | 4H29-1-23 | MDL MFCD22375649 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 1-Hydroxyisoquinoline | CAS#:491-30-5 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
optimizing the reaction conditions for 1-Hydroxyisoquinoline-7-carboxylic acid synthesis
Welcome to the dedicated technical support center for the synthesis of 1-Hydroxyisoquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and troubleshoot potential issues encountered during synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
I. Overview of the Synthetic Strategy
The synthesis of this compound presents a unique set of challenges due to the presence of both a hydroxyl group, which can exist in tautomeric equilibrium with the 1-isoquinolinone form, and a carboxylic acid moiety. A robust synthetic approach requires careful planning, particularly concerning the order of functional group introduction and the potential need for protecting groups.
A plausible and efficient synthetic route is a multi-step process commencing with a Bischler-Napieralski reaction to construct the isoquinoline core, followed by functional group manipulations to install the hydroxyl and carboxylic acid groups. This strategy allows for controlled introduction of the desired functionalities and minimizes potential side reactions.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
II. Troubleshooting Guide: A Question & Answer Approach
This section is structured to address specific problems you may encounter at each stage of the proposed synthesis.
Step 1 & 2: Amidation and Bischler-Napieralski Cyclization
Question: My Bischler-Napieralski reaction is giving a low yield of the cyclized product. What are the likely causes and how can I improve it?
Answer: Low yields in the Bischler-Napieralski reaction are a common issue.[1][2] The success of this reaction is highly dependent on the electrophilicity of the intermediate and the nucleophilicity of the aromatic ring.[2][3]
-
Insufficient Activation of the Amide: The conversion of the amide to a reactive intermediate is crucial. If using phosphorus oxychloride (POCl₃) alone is ineffective, consider adding phosphorus pentoxide (P₂O₅).[4] P₂O₅ acts as a powerful dehydrating agent and can enhance the reaction rate, especially for less reactive substrates.[4]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenethylamine starting material can deactivate the aromatic ring towards electrophilic substitution, hindering the cyclization.[1][3] While the methoxy group in the proposed starting material is activating, its position relative to the cyclization site is critical.
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently, typically at reflux in a suitable solvent like toluene or acetonitrile.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product with prolonged heating.
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[5] This can be minimized by using milder cyclodehydration reagents or by employing a nitrile as the solvent to shift the equilibrium away from the retro-Ritter pathway.[5]
Question: I am observing the formation of multiple products during the cyclization step. How can I improve the regioselectivity?
Answer: The regioselectivity of the Bischler-Napieralski reaction is governed by the substitution pattern on the aromatic ring. The cyclization will preferentially occur at the position that is most electronically activated and sterically accessible.
-
Directing Effects of Substituents: An electron-donating group, such as the methoxy group in our proposed route, will direct the cyclization to the ortho and para positions. With 3-methoxyphenethylamine, cyclization is expected to occur para to the methoxy group, leading to the desired 7-methoxyisoquinoline derivative. If a mixture of isomers is obtained, it may be necessary to reconsider the starting material or introduce blocking groups.
-
Steric Hindrance: Bulky substituents on the aromatic ring can hinder cyclization at adjacent positions.
Step 3: Aromatization
Question: The dehydrogenation of the dihydroisoquinoline intermediate is incomplete or results in side products. What are the best conditions for this step?
Answer: Aromatization of the 3,4-dihydroisoquinoline intermediate is typically achieved by oxidation.
-
Catalytic Dehydrogenation: The most common and effective method is heating the dihydroisoquinoline with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as toluene or xylene.[6] The reaction should be monitored by TLC or GC-MS to ensure complete conversion.
-
Alternative Oxidizing Agents: If catalytic dehydrogenation is not effective, other oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) can be used. However, these reagents are less selective and may lead to over-oxidation or other side reactions, especially in the presence of sensitive functional groups.
Step 4 & 5: Hydrolysis and Demethylation
Question: I am struggling with the hydrolysis of the methyl ester to the carboxylic acid. The reaction is slow and incomplete. How can I drive it to completion?
Answer: Ester hydrolysis, or saponification, is a standard transformation, but can be challenging with sterically hindered esters or electron-rich aromatic systems.[7]
-
Choice of Base and Solvent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol is typically used.[8] Increasing the concentration of the base and the reaction temperature can accelerate the hydrolysis.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, looking for the disappearance of the starting ester and the appearance of a more polar spot corresponding to the carboxylate salt. The reaction is typically heated at reflux for several hours.[8]
-
Work-up Procedure: After the reaction is complete, the mixture should be cooled and acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.[8]
Question: The demethylation of the methoxy group to a hydroxyl group is giving a low yield and/or causing decomposition of my product. What are the best reagents for this step?
Answer: Cleavage of aryl methyl ethers requires strong Lewis acids or proton acids.
-
Boron Tribromide (BBr₃): This is a highly effective reagent for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane (DCM). Careful control of the stoichiometry of BBr₃ is important to avoid side reactions.
-
Hydrobromic Acid (HBr): Refluxing with concentrated HBr is another common method. However, the high temperatures and strongly acidic conditions can sometimes lead to decomposition, especially with sensitive substrates.
-
Protecting Group Strategy: If both the ester hydrolysis and demethylation are proving problematic, consider reversing the order of these steps or employing an orthogonal protecting group strategy from the outset. For example, using a benzyl ether to protect the phenol, which can be removed by hydrogenolysis, and a tert-butyl ester for the carboxylic acid, which is cleaved under acidic conditions.[9][10]
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of this compound?
A1: Due to the presence of both an acidic carboxylic acid group and a basic nitrogen atom, the molecule can exist as a zwitterion. This typically results in a high melting point and poor solubility in many common organic solvents. It may be more soluble in polar protic solvents like water (at a specific pH), methanol, or DMSO. The solid is likely to be a crystalline powder.
Q2: How can I purify the final product if it is poorly soluble?
A2: Purification of polar, potentially zwitterionic compounds can be challenging.
-
Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an effective method.[11] Experiment with mixtures of polar solvents like water, ethanol, or acetic acid.
-
Acid-Base Extraction: The amphoteric nature of the molecule can be exploited. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ or NaOH) to form the carboxylate salt, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the purified product.[12] A similar process can be done using an acidic aqueous solution to protonate the nitrogen.
-
Chromatography: Normal-phase silica gel chromatography may be difficult due to the high polarity of the compound. Reversed-phase chromatography (C18) with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) is often more successful for purifying polar and ionizable compounds.
Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound?
A3:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the isoquinoline ring system. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton of the hydroxyl group may also be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
¹³C NMR: Look for the characteristic signal of the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm) and the carbonyl carbon of the isoquinolinone tautomer.
-
Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid will be prominent (around 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹) and another C=O stretch from the isoquinolinone tautomer (around 1650-1680 cm⁻¹) should be visible.[13][14]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed. Fragmentation patterns may include the loss of water and carbon dioxide.[15][16]
IV. Experimental Protocols
The following are generalized protocols for the key steps in the proposed synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Bischler-Napieralski Cyclization
-
To a solution of the precursor amide (1 equivalent) in dry toluene (or acetonitrile), add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.
-
Add phosphorus pentoxide (P₂O₅, 1-1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide solution to pH 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.
Protocol 2: Ester Hydrolysis (Saponification)
-
Dissolve the ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-5 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
V. Data Summary
| Parameter | Typical Value/Range | Reference/Comment |
| Bischler-Napieralski Reaction | ||
| Temperature | Reflux | [4] |
| Solvent | Toluene, Acetonitrile | [5] |
| Reagents | POCl₃, P₂O₅ | [4] |
| Yield | 40-80% | Highly substrate-dependent |
| Ester Hydrolysis | ||
| Temperature | Reflux | [8] |
| Base | NaOH, KOH | [8] |
| Solvent | MeOH/H₂O, EtOH/H₂O | [8] |
| Yield | >90% | Generally high for simple esters |
| Demethylation (BBr₃) | ||
| Temperature | -78 °C to RT | Substrate dependent |
| Solvent | DCM, CHCl₃ | Anhydrous conditions are critical |
| Yield | 60-95% |
VI. Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
VII. References
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Retrieved from
-
YouTube. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. Retrieved from [Link]
-
Organic Chemistry Reaction. (2026, January 27). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. Retrieved from [Link]
-
University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
ACS Publications. (2019, April 29). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]
-
PubMed. (n.d.). Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]
-
YouTube. (2025, January 9). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2014, January 28). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. Journal of Chemical Physics. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Chromatography Forum. (2019, June 21). HPLC method dev strategies for Zwitterions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
YouTube. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
-
PubMed. (2008, September 17). An efficient low-temperature route to polycyclic isoquinoline salt synthesis via C-H activation with [CpMCl2]2 (M = Rh, Ir)*. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
MDPI. (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
-
DiVA portal. (n.d.). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]
-
Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids. Retrieved from
-
Chemistry LibreTexts. (2015, July 18). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]
-
The Nest Group. (n.d.). Zwitterion Chromatography – ZIC. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Química Organica.org. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
Sources
- 1. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. scribd.com [scribd.com]
- 7. Isoquinoline [webbook.nist.gov]
- 8. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 15. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
common side products in the synthesis of 1-Hydroxyisoquinoline-7-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Hydroxyisoquinoline-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern the formation of common side products. Our goal is to empower you to optimize your synthetic route, improve yield and purity, and confidently address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for the more detailed troubleshooting guide that follows.
Q1: What is a common synthetic strategy for this compound, and where are the critical control points?
A common and effective strategy involves a multi-step sequence beginning with a substituted homophthalic anhydride and a suitable nitrogen source. The core of this synthesis is a condensation and cyclization cascade. The critical control points where side product formation is most prevalent are the initial condensation, the high-temperature cyclization step, and the final work-up conditions. Precise control over temperature, reaction time, and pH is paramount to minimizing impurities.
Q2: What are the major classes of side products I should anticipate in this synthesis?
Based on the typical reaction mechanisms and the functionality of the target molecule, side products can be categorized into three main classes:
-
Decarboxylation Products: The most common impurity is often the decarboxylated analog, 1-hydroxyisoquinoline.
-
Incomplete Cyclization Intermediates: Unreacted starting materials or partially cyclized intermediates can persist if the reaction conditions are not optimal.
-
Isomeric Byproducts: Depending on the precursors, regioisomers may form during the cyclization step, leading to impurities that can be challenging to separate.
Q3: How does the tautomeric nature of the 1-hydroxyisoquinoline moiety impact the synthesis and potential side reactions?
The 1-hydroxyisoquinoline core exists in a tautomeric equilibrium with its isoquinolin-1(2H)-one form. This equilibrium is influenced by solvent polarity and pH. This is critical because the reactivity of the lactam (isoquinolone) tautomer differs from the lactim (hydroxyisoquinoline) form. For instance, the hydroxyl group of the lactim form can undergo undesired O-alkylation under certain conditions, while the N-H of the lactam can be a site for side reactions. Awareness of this tautomerism is key to selecting appropriate reagents and conditions.
Part 2: Troubleshooting Guide - Diagnosis and Mitigation of Side Products
This guide provides specific, actionable advice for common experimental problems in a question-and-answer format.
Issue 1: Predominant Formation of 1-Hydroxyisoquinoline Impurity
Q: My final product is heavily contaminated with 1-hydroxyisoquinoline, confirmed by LC-MS and ¹H NMR. My overall yield of the desired carboxylic acid is consequently very low. What is causing this, and how can I prevent it?
A: This is a classic case of premature decarboxylation. The carboxylic acid group at the C7 position of the isoquinoline ring is susceptible to removal, especially under harsh thermal or pH conditions. The electron-donating nature of the heterocyclic system can stabilize the intermediate formed during CO₂ loss.
Causality: Decarboxylation of heterocyclic carboxylic acids is a known thermal process that can be catalyzed by acid or base.[1][2] The reaction proceeds by eliminating carbon dioxide, replacing the carboxyl group with a hydrogen atom.[3] High temperatures during the cyclization or reflux, or prolonged exposure to acidic or basic conditions during work-up, will significantly accelerate this unwanted side reaction.[4]
Mitigation Strategies:
-
Strict Temperature Control: The most critical parameter is temperature. The cyclization should be run at the minimum temperature required for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times.
-
pH Neutralization Post-Reaction: During work-up, neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions, especially when heated. It is often preferable to precipitate the product by adjusting the pH to its isoelectric point in cooled solutions.
-
Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) can sometimes offer better control over decarboxylation compared to high-boiling protic solvents, provided the reaction temperature is carefully managed.[4]
Data Snapshot: Effect of Temperature on Decarboxylation
| Cyclization Temperature | Reaction Time | Approximate Ratio (Target : Decarboxylated Product) |
| 120 °C | 12 h | 90 : 10 |
| 140 °C | 12 h | 65 : 35 |
| 160 °C | 8 h | 30 : 70 |
| 180 °C | 6 h | <10 : >90 |
| Note: Data are illustrative and will vary based on specific substrates and conditions. |
Issue 2: Complex Product Mixture with Evidence of Unreacted Intermediates
Q: My crude ¹H NMR spectrum is very messy. I can identify signals for my desired product, but also see what appear to be unreacted starting materials or intermediates. Why did the cyclization not go to completion?
A: Incomplete cyclization is typically due to insufficient activation or deactivation of the key reactive intermediates. In syntheses proceeding via a Bischler-Napieralski-type pathway, this often points to issues with the dehydrating agent or reaction temperature.[5][6][7]
Causality: The cyclization step is an intramolecular electrophilic aromatic substitution reaction. It requires a strong dehydrating agent (like P₂O₅, POCl₃, or polyphosphoric acid) to convert an amide intermediate into a reactive electrophile that can then attack the aromatic ring. If the dehydrating agent is old, hydrated, or used in insufficient quantity, the reaction will stall. Similarly, if the temperature is too low, the activation energy for the cyclization will not be overcome.
Mitigation and Optimization Protocol:
-
Verify Reagent Quality: Use freshly opened or properly stored dehydrating agents. Phosphorus pentoxide (P₂O₅) is highly hygroscopic and loses its efficacy upon exposure to air.
-
Optimize Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the cyclizing agent is used.
-
Stepwise Temperature Increase: Instead of going directly to the final reflux temperature, consider a stepwise heating profile. For example, stir the reaction mixture at a moderate temperature (e.g., 80 °C) for 1-2 hours to ensure formation of the key intermediate before increasing to the final temperature (e.g., 120-140 °C) to drive the cyclization.
-
Consider a Stronger Cyclizing Agent: If PPA is ineffective, Eaton's reagent (P₂O₅ in methanesulfonic acid) can provide a more potent medium for cyclization.
Issue 3: Isomeric Impurity with Identical Mass Detected by LC-MS
Q: My LC-MS analysis indicates the presence of an impurity with the exact same mass as my target molecule but a distinct retention time. Could this be a regioisomer, and how would it have formed?
A: Yes, this is highly indicative of a regioisomeric byproduct. Regioisomer formation is a common challenge in syntheses that rely on electrophilic aromatic substitution on a substituted benzene ring.
Causality: If your synthesis starts from a meta-substituted benzene derivative, the intramolecular cyclization can potentially occur at two different positions on the aromatic ring (ortho or para to the directing group). While electronic and steric factors usually favor one position, a competing reaction pathway can lead to the formation of a minor isomeric product. For example, cyclization of a precursor designed to give the 7-carboxylic acid product might also yield a small amount of the 5-carboxylic acid isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an isomeric impurity.
Mitigation Strategies:
-
Purification: For small-scale work, preparative HPLC is often the most effective method for separating regioisomers. For larger scales, fractional crystallization with a carefully selected solvent system may be successful.
-
Synthetic Redesign: If isomer formation is significant and separation is problematic, revisiting the synthetic route is necessary. The choice of starting materials and the nature of the directing groups on the aromatic precursor are key to controlling regioselectivity.
Part 3: Key Reaction Pathway Diagram
The following diagram illustrates the generalized synthetic pathway and highlights the points at which common side products are formed.
Caption: Generalized synthetic pathway and points of side product formation.
References
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. Available from: [Link]
-
Química Organica.org. Isoquinoline synthesis. Available from: [Link]
-
Green Chemistry (RSC Publishing). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Available from: [Link]
-
SlideShare. Preparation and Properties of Isoquinoline. Available from: [Link]
-
Ataman Kimya. ISOQUINOLINE. Available from: [Link]
- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]
-
ACS Omega. Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Available from: [Link]
-
CamScanner. CamScanner 08-26-2020 10.49.53. Available from: [Link]
-
Florida Gulf Coast University. Synthesis of the phthalide isoquinoline alkaloids (-)-egenine, (-)-corytensine, and (-)-bicuculline by asymmetric carbonyl addition of chiral dipole-stabilized organometallics. Available from: [Link]
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Organic Chemistry Portal. Phthalimides. Available from: [Link]
-
YouTube. MCAT Bites: Carboxylic Acids. Available from: [Link]
-
Inventive Adventures. UNITED STATES PATENT OFFICE. Available from: [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]
-
YouTube. Decarboxylation of Carboxylic Acids. Available from: [Link]
-
PubChem - NIH. Isoquinoline-1-carboxylic acid. Available from: [Link]
-
ResearchGate. Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. Available from: [Link]
-
ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]
-
Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. Available from: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
purification challenges of 1-Hydroxyisoquinoline-7-carboxylic acid
Topic: Purification Challenges of 1-Hydroxyisoquinoline-7-carboxylic acid Content Type: Technical Support Center Guide
Senior Application Scientist Desk [1][2]
Welcome to the troubleshooting hub for This compound (also referred to as 7-carboxyisocarbostyril or 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid ).[1][2]
This molecule presents a "perfect storm" of purification challenges: it possesses low solubility in standard organic solvents, high melting point characteristics, and tautomeric complexity.[1][2] This guide moves beyond generic advice to address the specific physicochemical behaviors of this acidic lactam.
The Core Challenge: Understanding Your Molecule
Before troubleshooting, you must recognize that your target molecule does not behave like a standard organic aromatic.[1][2]
-
Tautomeric Reality: While named "1-Hydroxy...", this molecule exists predominantly in the Lactam (Isoquinolinone) form in solution and solid state.[1][2]
-
Solubility Profile: It effectively behaves as "brick dust."[1][2] The intermolecular hydrogen bonding between the amide (lactam) and the carboxylic acid creates a rigid crystal lattice that resists dissolution in DCM, Ethyl Acetate, or cold Alcohols.
-
Amphoteric Nature: It contains an acidic proton (COOH) and a weakly acidic/neutral amide functionality.[1][2] It is not zwitterionic in the traditional sense (like amino acids) because the amide nitrogen is not basic, but it can form salts at both positions under extreme conditions.[1][2]
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift that dictates your solubility strategy.
Caption: The equilibrium heavily favors the Lactam form (blue), leading to strong intermolecular hydrogen bonding and low solubility.[1]
Troubleshooting Guides (Q&A)
Category A: Solubility & Handling
Q: I cannot get the crude solid to dissolve in Methanol or DCM for silica loading. What should I do? A: This is expected. The strong crystal lattice requires disruption.[1][2]
-
The Fix: Do not try to dissolve it in pure organic solvents.
-
For Silica Gel: Use Dry Loading .[1][2] Dissolve the crude in a small volume of DMSO or warm DMF, mix with Celite or Silica, and remove the solvent under high vacuum (lyophilizer or high-vac line) before loading onto the column.
-
For Analysis (NMR): Use DMSO-d6 with a drop of D2O or NaOD to break H-bonds.[1][2]
-
Q: My product is stuck as a suspension during extraction. Layers won't separate. A: The compound likely precipitated at the interface due to pH fluctuation.[2]
-
The Fix: Avoid standard aqueous/organic extraction.[1][2] This molecule is too polar for efficient extraction into EtOAc/DCM from water.[1][2]
-
Alternative: Use Acid-Base Precipitation (See Protocol 1 below) as your primary purification method.[1][2] If you must extract, use n-Butanol as the organic phase, but expect low recovery.[1][2]
Category B: Chromatography Issues
Q: The compound streaks/tails badly on TLC and Flash Chromatography. A: The carboxylic acid group interacts with the silanols on the silica, and the lactam moiety adds polarity.
-
The Fix: You must modify the mobile phase.
-
Additive: Add 1% Acetic Acid or 0.1% TFA to your mobile phase.[1][2] This keeps the COOH protonated and reduces tailing.[1][2]
-
Solvent System: Move to a DCM:MeOH system (start 95:5, gradient to 80:20) with the acid modifier.
-
Reverse Phase: If normal phase fails, switch to C18 Reverse Phase (Water/Acetonitrile + 0.1% Formic Acid).[1][2] This is often far superior for this class of compounds.[1][2]
-
Category C: Impurity Removal
Q: I have a persistent impurity at R_f ~ 0.4. What is it? A: Common impurities in this synthesis (often from cyclization of cinnamic acid derivatives or similar precursors) include:
-
Decarboxylated byproduct: 1-Hydroxyisoquinoline (Isoquinolin-1-one).[1][2] This occurs if the reaction was heated too vigorously.[1][2]
-
Regioisomers: If synthesized via electrophilic cyclization, the 5-carboxylic acid isomer may be present.[1][2]
Validated Protocols
Protocol 1: Acid-Base Reprecipitation (The "Gold Standard")
Best for: Bulk purification from crude reaction mixtures.[1]
Concept: Utilize the acidity of the 7-COOH to dissolve the product in mild base, filter off non-acidic impurities, and reprecipitate.
-
Dissolution: Suspend the crude solid in 0.5 M NaOH (approx. 10 mL per gram).
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble particulates.[1][2]
-
Precipitation:
-
Cool the filtrate to 0–5°C in an ice bath.
-
Slowly add 1 M HCl dropwise with vigorous stirring.
-
Critical Step: Monitor pH.[1][2][3] The product will begin to crash out as you approach pH 3–4.[1][2] Do not overshoot to pH 0, as the lactam oxygen can protonate, potentially redissolving the species or trapping inorganic salts.[2]
-
-
Isolation: Filter the white/off-white precipitate.[1][2] Wash with cold water (2x) and cold Acetone (1x) to remove residual water.[1][2]
-
Drying: Dry under high vacuum at 50°C.
Protocol 2: Recrystallization
Best for: Final polishing to >99% purity.
Solvent System: Acetic Acid / Water or DMF / Water.[1][2]
-
Suspend the solid in Glacial Acetic Acid (minimum volume).
-
Heat to boiling (using a heating block set to ~120°C). The solid should dissolve.[1][2]
-
Once dissolved, remove from heat.
-
Immediately add hot Water dropwise until a faint turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
Analytical Data Summary
| Property | Value / Characteristic | Notes |
| CAS Number | 223673-45-6 (Generic Ref) | Verify specific isomer CAS; often indexed under isoquinolinone derivatives.[1][2] |
| Molecular Weight | 189.17 g/mol | |
| pKa (COOH) | ~3.5 - 4.0 | Typical for benzoic acid derivatives.[1][2] |
| pKa (Lactam NH) | >10 | Very weakly acidic; requires strong base to deprotonate.[1][2] |
| Solubility (Water) | Insoluble (Neutral pH) | Soluble at pH > 8 (as carboxylate).[1][2] |
| Solubility (DMSO) | Moderate to Good | Preferred solvent for NMR.[1][2] |
| UV/Vis | Distinctive isoquinolinone absorption bands.[1][2] |
Decision Workflow
Use this flowchart to determine the correct purification path for your specific situation.
Caption: Step-by-step logic for purifying this compound based on solubility and purity.
References
-
Tautomerism of Hydroxyisoquinolines
-
Purification of Isoquinoline Carboxylic Acids
-
Solubility Data & Properties
Sources
preventing degradation of 1-Hydroxyisoquinoline-7-carboxylic acid during storage
Topic: Stability & Storage Optimization Guide
Document ID: TSC-HIQ7-001 Last Updated: 2025-05-15 Status: Active
Executive Summary & Chemical Profile
User Advisory: This compound acts as a "chemical chameleon" due to its tautomeric nature. While often labeled as "1-Hydroxyisoquinoline," it exists predominantly in the isoquinolin-1(2H)-one (lactam) form in both solid state and solution. This structural reality dictates its solubility, reactivity, and storage requirements.
| Property | Technical Specification |
| Chemical Name | 1-Hydroxyisoquinoline-7-carboxylic acid |
| Preferred IUPAC | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid |
| CAS Number | 223673-45-6 (Generic for 1-hydroxyisoquinoline derivatives: 491-30-5) |
| Molecular Weight | 189.17 g/mol |
| pKa (Predicted) | ~3.5 (COOH), ~10.5 (Lactam NH) |
| Primary Hazard | Skin/Eye Irritant (H315, H319) |
The Degradation Landscape (Mechanistic Insights)
To prevent degradation, you must understand the "Enemy." This molecule faces three primary threats: Photochemical Excitation , Oxidative Coupling , and Hygroscopic Hydrolysis .
The Tautomerism Factor
The stability of this compound hinges on the Lactam-Lactim Tautomerism .
-
The Stability Anchor: The Lactam (Keto) form is thermodynamically favored. It possesses high resonance energy, making it resistant to spontaneous oxidation under ambient conditions.
-
The Risk: In highly basic solutions or specific protic solvents, the equilibrium may shift slightly toward the Lactim (Enol) form, which is more nucleophilic and susceptible to oxidative degradation.
Photostability Warning
Isoquinoline derivatives are potent chromophores. Absorption of UV/Blue light (300–450 nm) excites the aromatic ring, leading to:
-
Singlet Oxygen Generation: The excited state can transfer energy to dissolved oxygen.
-
Photo-oxidation: Leading to the formation of N-oxides or ring-opening degradation products.
-
Dimerization: [2+2] cycloadditions are rare but possible in concentrated solutions under intense light.
Visualization: Stability Logic & Degradation Pathways
Figure 1: Mechanistic flow of environmental threats leading to degradation and the mitigating storage strategies.
Storage Protocols (Standard Operating Procedures)
Protocol A: Long-Term Storage (Solid State)
Target: >6 Months Stability
-
Vial Selection: Use Amber Hydrolytic Class 1 Glass vials. If amber glass is unavailable, wrap clear vials in aluminum foil.
-
Atmosphere: Purge the headspace with Argon or Nitrogen gas before sealing. Argon is preferred as it is heavier than air and sits on the solid surface.
-
Temperature: Store at -20°C .
-
Why? Arrhenius kinetics dictate that reaction rates (degradation) halve for every 10°C drop.
-
-
Moisture Control: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (Silica Gel or Drierite).
Protocol B: Solution Handling (DMSO/Water)
Target: Experimental Use (1-7 Days)
-
Solvent Choice:
-
DMSO: Good solubility, but DMSO is hygroscopic. Absorbed water can catalyze hydrolysis of impurities.
-
Buffer: Requires pH > 7.5. The carboxylic acid must be deprotonated (COO-) for aqueous solubility.
-
-
Freeze-Thaw Discipline:
-
Do NOT repeatedly freeze-thaw stock solutions. This causes micro-precipitation and concentration gradients.
-
Aliquot Strategy: Prepare high-concentration stocks (e.g., 100 mM), aliquot into single-use volumes (e.g., 20 µL), and freeze at -80°C. Use once and discard.
-
Troubleshooting Guide & FAQs
Scenario 1: "My white powder has turned pale yellow."
-
Diagnosis: Surface Oxidation or Photo-degradation.
-
Root Cause: The sample was likely exposed to ambient light or air for an extended period. Isoquinoline oxidation products are often highly conjugated and yellow/brown.
-
Action: Check purity via HPLC. If purity is >95%, the yellowing may be a trace surface impurity (ppm level) and might not affect biological assays. If <90%, repurify or discard.
Scenario 2: "The compound won't dissolve in water, even though it has a carboxylic acid."
-
Diagnosis: Protonation State Issue.
-
Root Cause: At neutral or acidic pH, the molecule exists as the neutral lactam-acid form, which has poor water solubility due to π-stacking of the isoquinoline rings.
-
Action: Add a mild base (1.1 equivalents of NaOH or NaHCO3). You must form the carboxylate salt (COO- Na+) to achieve aqueous solubility.
Scenario 3: "I see 'ghost peaks' in my LC-MS chromatogram."
-
Diagnosis: Tautomer separation or Dimerization.
-
Root Cause:
-
Possibility A: In some chromatography conditions (slow exchange), the lactam and lactim tautomers can separate, appearing as two peaks with the same Mass (M+H).
-
Possibility B: Non-covalent dimers formed in the injector due to high concentration.
-
-
Action: Run the LC column at a higher temperature (40°C or 50°C) to speed up tautomeric exchange, merging the peaks. Dilute the sample 10x to rule out dimerization.
References & Grounding
Technical Support Center: Resolving Impurities in 1-Hydroxyisoquinoline-7-carboxylic Acid
Welcome to the technical support center for 1-Hydroxyisoquinoline-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Achieving high purity is critical for reliable downstream applications, from biological screening to API synthesis. This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my crude this compound sample?
The impurity profile is highly dependent on the synthetic route. A common strategy for synthesizing substituted isoquinolines involves multi-step sequences that can introduce specific impurities. For instance, in a synthesis involving the cyclization of a substituted benzaldehyde derivative followed by functional group manipulations, you might encounter:
-
Unreacted Starting Materials: Residual precursors from the initial condensation and cyclization steps.
-
Reaction Intermediates: Incompletely cyclized compounds or intermediates from functional group transformations (e.g., a methyl ester if the final step is a saponification).
-
Regioisomers: If the aromatic substitution patterns of the precursors are not perfectly controlled, isomers with the carboxylic acid or hydroxyl group at different positions on the isoquinoline core can form.
-
Side-Products: Decomposed materials, especially from harsh acidic or basic conditions, and potentially colored byproducts from steps like diazotization if used to introduce the hydroxyl group.[1][2]
-
Residual Solvents: Solvents used during the synthesis or initial work-up, such as toluene, DMF, or alcohols.
Q2: My sample has a persistent yellow or brown color. How can I remove it?
Colored impurities are common in heterocyclic synthesis and often arise from high-temperature reactions or trace amounts of highly conjugated byproducts.
Initial Approach: First, attempt purification by recrystallization, as the colored impurity may be selectively excluded from the crystal lattice.
Advanced Approach: If color persists after crystallization, treatment with activated charcoal is recommended. Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound) to a hot solution of your crude product before the filtration step of recrystallization.[3] Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[3] The charcoal will adsorb the colored impurities, which are then removed during the hot gravity filtration.
Q3: What is the best first step to analyze the purity of my sample?
A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective initial approach.
-
HPLC-UV: This will give you a quantitative measure of purity by showing the relative area percentages of your main peak and any impurities. It is highly sensitive to minor components that may not be visible by NMR.
-
¹H NMR: This provides structural information. You can quickly identify the presence of residual solvents, unreacted starting materials (if their spectra are known), and other major impurities by looking for unexpected signals. The carboxylic acid proton should appear as a broad singlet far downfield (>10 ppm).[4]
Q4: I'm struggling with the crystallization of my compound. It either "oils out" or doesn't precipitate at all. What should I do?
This is a common challenge, especially with polar molecules containing hydrogen-bonding groups.
-
"Oiling Out": This happens when the compound comes out of solution above its melting point, often because the solution is too concentrated or cooled too quickly. Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate nucleation.
-
Failure to Precipitate: This indicates that the solution is not supersaturated upon cooling, likely due to using too much solvent. Solution: If you have used too much solvent, you can carefully evaporate some of it under a stream of nitrogen or by gentle heating to reach the saturation point, then allow it to cool again.
Impurity Troubleshooting Guide
This guide links common observations from analytical data to probable causes and provides actionable solutions.
| Observation | Probable Cause(s) | Recommended Action(s) |
| ¹H NMR: Signals in the 2.5-4.0 ppm range that don't correspond to the product. | Residual solvents (e.g., Acetone, Ethyl Acetate, Methanol). | Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable. |
| ¹H NMR: Sharp singlet around 3.8 ppm. | Residual methyl ester from an incomplete saponification reaction. | Repeat the saponification step with extended reaction time or slightly higher temperature. Alternatively, purify using chromatography. |
| HPLC: A peak with a similar UV spectrum but a different retention time. | A regioisomer formed during synthesis. | Isomers can be very difficult to separate. Preparative HPLC or careful fractional crystallization may be required. Confirm the structure via 2D NMR and MS. |
| HPLC: Multiple small, poorly resolved peaks. | General sample decomposition or polymerization. | The sample may have degraded. Re-purify using a rapid method like acid-base extraction followed by a quick recrystallization. Store the final compound under an inert atmosphere and protected from light. |
| Mass Spec: A peak corresponding to [M+14]+. | Methylated impurity (e.g., on the hydroxyl or nitrogen). | This may arise from certain reagents used in synthesis. Purification by column chromatography is often effective. |
Visual Workflow for Impurity Resolution
The following diagram outlines a systematic approach to identifying and resolving impurities in your this compound samples.
Caption: Systematic workflow for impurity identification and purification.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of polar aromatic carboxylic acids. Method optimization may be required.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of your this compound sample and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Purification by Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities.
Caption: Logical flow of the acid-base extraction protocol.
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) while stirring until the pH of the solution is approximately 2. The pure carboxylic acid should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under high vacuum to remove all traces of water.
Protocol 3: Purification by Recrystallization
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent/System | Suitability for this compound |
| Ethanol/Water | Excellent. The compound is likely soluble in hot ethanol and insoluble in water. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3] |
| Ethyl Acetate/Hexane | Good. A less polar option. Dissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. Reheat and cool.[3] |
| Methanol | Fair. May be too good a solvent, leading to low recovery. Can be useful if the sample is highly impure. |
| Acetone/Water | Good. Similar principle to ethanol/water.[3] |
Procedure (using Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid.
-
If the solid dissolves completely, add more crude material until the hot solution is saturated. If it doesn't dissolve, add more ethanol in small portions until it does.
-
Once the solid is dissolved, add hot water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Reference Data
Predicted NMR Spectral Data
The following are predicted chemical shifts based on the structure and data from analogous compounds.[4][5] Actual values may vary depending on the solvent and concentration.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| > 12.0 | br s | -COOH |
| ~11.0 | br s | -OH |
| 8.0 - 8.5 | m | Aromatic-H |
| 7.0 - 7.8 | m | Aromatic-H |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~168 | -COOH |
| 155 - 160 | C-OH |
| 110 - 150 | Aromatic/Heterocyclic Carbons |
References
-
Pomeranz, C. (1893). Eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119. Available at: [Link]
-
Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422. Available at: [Link]
-
Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]
- Google Patents. (2021). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
- Google Patents. (2021). CN112300073A - Preparation method of isoquinoline derivative.
-
Nandy, A., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry. Available at: [Link]
- Google Patents. (2022). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Allan, K. M., Hong, B. D., & Stoltz, B. M. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 7(23), 4960-4964. Available at: [Link]
-
Cogent. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved February 2, 2026, from [Link]
-
Nandy, A., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Heinemann, A., & Strugala, G. (1995). Influence of hydroxycarboxylic acids on the water solubility of various bismuth compounds. Arzneimittelforschung, 45(1), 48-51. Available at: [Link]
- Google Patents. (1997). WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
-
Merzliakov, D. A., & Alexeev, M. S. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules. Available at: [Link]
-
Kubota, K., et al. (2005). Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. Biomedical Chromatography, 19(9), 788-795. Available at: [Link]
-
ResearchGate. (2020). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available at: [Link]
- Google Patents. (1954). US2682559A - Purification of hydroxybenzophenones.
-
University of Colorado Boulder. (n.d.). Recrystallization, filtration and melting point. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available at: [Link]
-
ResearchGate. (2021). Comparison of physiochemical properties of carboxylic acid 7, tetrazole.... Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved February 2, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 2, 2026, from [Link]
-
AIST. (n.d.). 6,7-methoxyisoquinoline-1-carboxylic acid 1H NMR spectra. Spectral Database for Organic Compounds, SDBS. Retrieved February 2, 2026, from [Link]
-
LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved February 2, 2026, from [Link]
-
Journal of the Indian Chemical Society. (n.d.). Extraction of Hydroxycarboxylic Acids with MIBK-toluene Solutions of Amines. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. Retrieved February 2, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved February 2, 2026, from [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved February 2, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 7-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3257. Available at: [Link]
-
PubChem. (n.d.). 6,7-Dimethoxyisoquinoline-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Liu, C., et al. (n.d.). ESI for A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
Sources
- 1. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 2. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. tsijournals.com [tsijournals.com]
optimization of HPLC parameters for 1-Hydroxyisoquinoline-7-carboxylic acid quantification
This guide serves as a specialized technical resource for the quantification of 1-Hydroxyisoquinoline-7-carboxylic acid (1-HIQ-7-COOH) .[1][2] It is designed for analytical scientists requiring high-precision HPLC methodologies.[1][2]
Technical Preface: The Tautomeric Challenge
Before optimizing parameters, one must understand the analyte's solution behavior.[3] This compound does not behave like a standard basic isoquinoline.[1][2]
-
Tautomerism: In aqueous mobile phases, the "1-hydroxy" moiety predominantly exists as the 1(2H)-isoquinolinone (lactam) tautomer. Consequently, the ring nitrogen is not basic (it is part of an amide-like structure), eliminating the typical "silanol tailing" caused by protonated amines.
-
Ionization: The primary retention driver is the ionization state of the C7-carboxylic acid (pKa ≈ 4.2).
-
Solubility: The molecule is likely zwitterionic or highly polar, posing retention challenges on standard C18 phases.
Part 1: The "Golden" Starting Protocol
This protocol is the baseline for quantification. It is designed to suppress carboxylic acid ionization, maximizing retention and peak symmetry.[1][2]
| Parameter | Specification | Rationale |
| Column | C18 with Polar Embedding (e.g., Waters SymmetryShield, Phenomenex Synergi Hydro-RP) | Prevents "phase collapse" in high-aqueous conditions; polar group shields silanols.[1] |
| Dimensions | 150 mm x 4.6 mm, 3.5 µm or 5 µm | Balances resolution with backpressure; 150 mm provides sufficient plates for polar retention.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) | Maintains pH < pKa (4.[1][2]2) to keep -COOH protonated (neutral) for max retention.[1][2] |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid | ACN provides sharper peaks than Methanol for aromatic acids; acid matches ionic strength.[1][2] |
| Gradient | 5% B to 60% B over 15 min | Starts highly aqueous to trap the polar analyte; shallow gradient resolves impurities.[1][2] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID; adjust for column backpressure.[1][2] |
| Detection | UV 245 nm (or Fluorescence: Ex 330 / Em 430 nm) | Isoquinolinones have strong UV absorption; Fluorescence offers 100x sensitivity.[1][2] |
| Temperature | 35°C | Improves mass transfer and reduces viscosity; stabilizes retention time.[1][2] |
Part 2: Troubleshooting & Optimization (Q&A)
Q1: My analyte elutes in the void volume (t0). How do I increase retention?
Root Cause: The molecule is too polar for the chosen stationary phase, or the carboxylic acid is ionized (anionic), making it repel the hydrophobic C18 chains. Corrective Actions:
-
Check pH: Ensure Mobile Phase A is pH ≤ 3.0 . If the pH is > 4.0, the -COOH deprotonates to -COO⁻, causing rapid elution.
-
Switch Phase: Move to a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., bare silica or zwitterionic phase).[1][2]
-
Ion-Pairing (Last Resort): Add 5-10 mM Heptafluorobutyric Acid (HFBA) to the mobile phase.[1][2] This acts as an ion-pairing agent for any residual cationic character, though less effective for lactams.[1][2]
Q2: The peak shows severe tailing (As > 1.5).[1][2] Is it silanol interaction?
Root Cause: Unlike basic amines, 1-HIQ-7-COOH does not interact strongly with silanols via the nitrogen.[1][2] Tailing here is likely due to metal chelation (isoquinolinones are chelators) or mixed ionization .[1][2] Corrective Actions:
-
Chelation Suppression: Add 0.1 mM EDTA to Mobile Phase A. If tailing disappears, metal impurities in the silica or system were the cause.[1][2]
-
Buffer Capacity: Switch from Formic Acid to 20 mM Phosphate Buffer (pH 2.5) . Phosphate is a stronger buffer and masks metal sites better than volatile acids.[1][2]
-
Concentration Overload: Dilute the sample. Isoquinolinones can self-associate (stacking) at high concentrations, causing fronting or tailing.[1][2]
Q3: I see "ghost peaks" or baseline drift during the gradient.
Root Cause: Contaminated mobile phase or "system peaks" from the organic modifier. Corrective Actions:
-
Reference Channel: If using a Diode Array Detector (DAD), ensure the reference wavelength is off or set far from the absorption band (e.g., 360 nm with 100 nm bandwidth).
-
Acid Match: Ensure the exact same concentration of acid is in both Mobile Phase A and B. A mismatch causes refractive index changes that look like peaks.[1][2]
Q4: Retention time shifts day-to-day. Why is the method not robust?
Root Cause: Operating too close to the pKa.[1][2] Technical Insight: The pKa of the carboxylic acid is ~4.[2]2. If you use an Acetate buffer at pH 4.0 or 4.5, small changes in temperature or organic composition shift the ionization ratio (Neutral vs. Anionic) drastically, swinging the retention time. Fix: Move the pH at least 1.5 units away from the pKa.
-
Target pH 2.5 (Fully Protonated) -> Recommended[1]
-
Target pH 6.0 (Fully Deprotonated) -> Requires hybrid column
Part 3: Visualization of Logic
Workflow: Method Development Decision Tree
Caption: Decision tree for optimizing retention and peak shape based on analyte behavior.
Part 4: Method Validation Summary (Example Data)
When validating this method, expect the following performance metrics if optimized correctly:
| Validation Parameter | Acceptance Criteria | Typical Result (Optimized) |
| Linearity (R²) | > 0.999 | 0.9998 (0.1 - 100 µg/mL) |
| Precision (RSD) | < 2.0% | 0.8% (n=6 injections) |
| LOD (Signal/Noise) | > 3:1 | 0.05 µg/mL (UV detection) |
| Tailing Factor | < 1.5 | 1.1 - 1.2 |
| Recovery | 90-110% | 98.5% (Spiked plasma) |
References
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link]
-
Dolan, J. W. (2012).[1][2] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[1][2] [Link]
-
McCalley, D. V. (2010).[1][2] Analysis of the retention behavior of acidic, basic, and neutral compounds on a range of C18 and polar-embedded stationary phases. Journal of Chromatography A. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (General Reference for Acidic Mobile Phase Strategy).
Sources
Validation & Comparative
1-Hydroxyisoquinoline-7-carboxylic acid versus other known enzyme inhibitors
Topic: Mechanistic Profiling of 1-Hydroxyisoquinoline-7-carboxylic Acid vs. Clinical Enzyme Inhibitors Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists
Executive Summary: The Scaffold vs. The Drug
This compound (CAS: 1301214-62-9), often existing in its tautomeric form 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid , represents a "privileged scaffold" in medicinal chemistry. It serves as a core pharmacophore for two distinct classes of enzyme inhibitors:
-
HIF Prolyl Hydroxylase (PHD) Inhibitors: Acting as a bidentate iron chelator that mimics 2-oxoglutarate (2-OG).
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Acting as a nicotinamide mimic.
This guide objectively compares the intrinsic properties of this core scaffold against optimized clinical alternatives: Roxadustat (HIF-PHD inhibitor) and Olaparib (PARP inhibitor). While the scaffold itself exhibits micromolar (
Quick Comparison Matrix
| Feature | This compound | Roxadustat (FG-4592) | Vadadustat (AKB-6548) | Olaparib |
| Primary Target | HIF-PHD (1/2/3) & PARP (Dual potential) | HIF-PHD (Pan-inhibitor) | HIF-PHD (Pan-inhibitor) | PARP1 / PARP2 |
| Mechanism | Active Site Iron Chelation / Nicotinamide Mimic | 2-OG Competitive Antagonist | 2-OG Competitive Antagonist | DNA-Trapping / Catalytic Inhibition |
| Core Scaffold | Isoquinoline | Isoquinoline | Pyridine | Phthalazinone (Isoquinoline bioisostere) |
| Potency (IC | ~2–10 | ~10–50 nM | ~10–100 nM | ~5 nM |
| Binding Mode | Bidentate (N, O) chelation | Tridentate (Glycine extension) | Bidentate (Pyridine N, OH) | H-bonding to Ser904/Gly863 |
| Clinical Status | Chemical Probe / Building Block | Approved (Anemia in CKD) | Approved (Anemia in CKD) | Approved (Ovarian/Breast Cancer) |
Mechanistic Analysis & Structural Logic
The "Warhead" Mechanism: Iron Chelation
The biological activity of this compound is driven by its ability to tautomerize to the 1-isoquinolinone form. In the active site of HIF-PHD enzymes, this moiety displaces the co-substrate 2-oxoglutarate (2-OG) .
-
The Interaction: The nitrogen (N2) and the carbonyl oxygen (O1) form a bidentate chelate with the active site Iron (Fe
) . -
The Difference: Clinical drugs like Roxadustat extend this scaffold with a glycine side chain (at position 3 or 4), creating a tridentate interaction that significantly increases binding affinity and selectivity.
Pathway Visualization
The following diagram illustrates how the scaffold interrupts the HIF degradation pathway compared to the natural substrate (2-OG).
Caption: Mechanism of Action. The scaffold competes with 2-oxoglutarate for the Fe(II) center, preventing HIF hydroxylation and subsequent degradation.
Performance Data: Fragment vs. Drug
The following data highlights the "Ligand Efficiency" of the scaffold. While less potent than the final drug, the scaffold contributes the majority of the binding energy per atom.
Table 1: Comparative Potency (HIF-PHD2 Inhibition)
| Compound | Structure Type | IC | Binding Mode | Source |
| 1-Hydroxyisoquinoline-7-COOH | Fragment / Scaffold | 2.5 | Bidentate | Derived from Jacobsen et al. [1] |
| IOX2 | Isoquinoline Probe | 22 nM | Tridentate | Chowdhury et al. [2] |
| Roxadustat (FG-4592) | Clinical Drug | 10 - 50 nM | Tridentate | Besarab et al. [3] |
| 2-Oxoglutarate | Endogenous Ligand | ~5 | Bidentate | Endogenous |
*Note: IC50 values for fragments are estimated based on structure-activity relationships of the isoquinolin-1-one class in TR-FRET assays.
Table 2: Selectivity Profile
| Target | 1-Hydroxyisoquinoline Scaffold | Roxadustat | Clinical Implication |
| PHD2 (HIF) | High Affinity | Very High Affinity | Erythropoiesis (EPO production) |
| FIH (Factor Inhibiting HIF) | Moderate Affinity | Low Affinity | Fine-tuning of HIF transcriptional activity |
| PARP1 | Moderate Affinity | No Affinity | Potential off-target toxicity for the scaffold |
Experimental Protocols
To validate the activity of this compound, use the following self-validating protocols.
Protocol A: HIF-PHD2 TR-FRET Binding Assay
Objective: Determine the IC
Reagents:
-
Recombinant human PHD2 catalytic domain (residues 181–426).
-
Europium-labeled anti-GST antibody (if PHD2 is GST-tagged).
-
Biotinylated HIF-1
peptide (556–574). -
Tracer: FITC-labeled HIF peptide or similar fluorescent probe.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.05% BSA, 50
M Fe(II)SO , 1 mM Ascorbate.
Workflow:
-
Preparation: Dilute this compound in DMSO (10-point serial dilution, starting at 100
M). -
Incubation: Mix 5 nM GST-PHD2, 2 nM Eu-Antibody, and inhibitor in a 384-well white plate. Incubate for 15 mins at RT.
-
Competition: Add Biotin-HIF peptide/Tracer mix.
-
Detection: Incubate for 60 mins. Read TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a plate reader (e.g., EnVision).
-
Validation: Use Roxadustat (1
M) as a positive control (100% inhibition) and DMSO as a negative control. -
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
.
Protocol B: PARP1 Colorimetric Activity Assay
Objective: Assess off-target inhibition of PARP1, as isoquinolinones are classic PARP pharmacophores.
Workflow:
-
Coat 96-well strip plates with Histones.
-
Add PARP1 enzyme + Biotinylated NAD+ + Inhibitor (Scaffold).
-
Incubate 1 hour at RT.
-
Wash and add Streptavidin-HRP.
-
Add TMB substrate and read OD450.
-
Result Interpretation: A high inhibition at <10
M indicates significant PARP activity, suggesting the scaffold is a "dual" inhibitor (unlike the selective Roxadustat).
Synthesis & Application Logic
For researchers using this molecule as a building block (Intermediate D-3 in WDR5 inhibitor synthesis [4]), the carboxylic acid at position 7 is the critical handle for elaboration.
-
Chemical Reactivity: The C7-COOH allows for amide coupling (e.g., with amines) to extend the molecule into the "solvent-exposed" region of the enzyme pocket, which is the primary strategy for converting this fragment into a high-potency drug.
-
Solubility: The hydrophilic nature of the 1-hydroxy/1-oxo tautomer combined with the carboxylic acid ensures high aqueous solubility compared to simple isoquinolines.
References
-
Jacobsen, J. A., et al. (2011). "Fragment-based lead design (FBLD) to identify new metal-binding groups for metalloenzyme inhibitors." Journal of Medicinal Chemistry, 54(2), 591-602.[1]
-
Chowdhury, R., et al. (2013). "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Journal of Medicinal Chemistry, 56(22), 9146-9150.
-
Besarab, A., et al. (2016). "Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients." Journal of the American Society of Nephrology, 27(4), 1225-1233.
-
Wang, J., et al. (2021). "Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds." World Intellectual Property Organization, WO2021026672A1.
-
Yeh, T. L., et al. (2017). "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science, 8(11), 7651-7668.
Sources
A Technical Guide to the Structure-Activity Relationship of 1-Hydroxyisoquinoline-7-Carboxylic Acid Analogs as Potent Enzyme Inhibitors
For researchers, scientists, and professionals entrenched in the intricate world of drug discovery, the isoquinoline scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising class of compounds: 1-hydroxyisoquinoline-7-carboxylic acid analogs. Our focus will be on their emergence as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.[2][3] Furthermore, we will draw comparisons with related heterocyclic scaffolds to provide a broader context for medicinal chemists.
The this compound Scaffold: A Foundation for Potent Bioactivity
The 1-hydroxyisoquinoline moiety, which exists in tautomeric equilibrium with its 1(2H)-isoquinolinone form, is a key pharmacophore. It acts as a mimic of the nicotinamide portion of NAD+, the natural substrate for enzymes like PARP.[2][4] The carboxylic acid at the 7-position provides a crucial anchor point for introducing a variety of substituents, allowing for the fine-tuning of physicochemical properties and target engagement. It is this combination of a bio-isosteric core and a versatile derivatization handle that makes the this compound scaffold a compelling starting point for the design of novel enzyme inhibitors.
Comparative Analysis of 1-Hydroxyisoquinoline-7-Carboxamide Analogs as PARP Inhibitors
Recent research has illuminated the potential of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as a novel class of PARP inhibitors.[2][5] While the core is a dihydroisoquinolinone, the fundamental SAR principles can be extrapolated to the broader class of 1-hydroxyisoquinoline derivatives. The primary amide of the carboxamide is designed to form critical hydrogen bond interactions within the PARP active site, mimicking the interactions of the nicotinamide carboxamide.[4]
Key Structural Modifications and Their Impact on PARP Inhibition
The exploration of various substitutions on the isoquinolinone core and the carboxamide moiety has yielded significant insights into the SAR of these compounds. The following table summarizes the inhibitory activities of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide analogs against PARP1 and PARP2.
| Compound ID | R1 (Position 7) | R2 (Amide) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 2e | H | 3-cyclopropyl | 26.4 ± 4.1 | 18.3 ± 4.5 |
| 6 | F | 3-cyclopropyl | 22.0 ± 3.5 | 4.0 ± 0.6 |
| 3l | H | [1,4'-bipiperidine]-1'-yl | - | - |
| 3aa | F | [1,4'-bipiperidine]-1'-yl | - | - |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[6]
From this data and related studies, we can deduce several key SAR trends:
-
Substitution at the 7-position: The introduction of a fluorine atom at the 7-position, as seen in compound 6 , leads to a notable increase in potency, particularly against PARP2.[6] This suggests that an electron-withdrawing group at this position can enhance the inhibitory activity, possibly by modulating the electronic properties of the isoquinolinone ring system.
-
The Carboxamide Moiety: The nature of the substituent on the carboxamide is critical for potent inhibition. The SAR studies of related isoindolinone-4-carboxamides suggest that a secondary or tertiary amine in this position is important for cellular potency.[7] This is exemplified by the exploration of various amine derivatives in the synthesis of these analogs.[2]
-
Planarity and Conformational Restriction: The 3-oxoisoindoline-4-carboxamide core structure has been shown to adopt a planar conformation, facilitated by an intramolecular hydrogen bond. This planarity is believed to be crucial for optimal binding to the PARP active site.[7] This principle of conformational restriction is a key consideration in the design of potent PARP inhibitors based on related scaffolds.
Broader Context: Comparison with Alternative Scaffolds
The principles governing the SAR of this compound analogs are not unique to this scaffold. A comparative analysis with other heterocyclic systems provides a richer understanding of the requirements for potent enzyme inhibition.
Quinoxaline-Based PARP Inhibitors
Quinoxaline derivatives have also emerged as potent PARP-1 inhibitors.[4] Similar to the isoquinolinone scaffold, these compounds often feature a carboxamide or a related moiety to mimic the nicotinamide of NAD+. The SAR of quinoxaline-based inhibitors also highlights the importance of appropriate substitutions on the aromatic ring to optimize interactions within the PARP active site.[4]
Quinoline Carboxylic Acids as Enzyme Inhibitors
The closely related quinoline carboxylic acid scaffold has been successfully employed to develop inhibitors for a range of enzymes, including histone deacetylases (HDACs).[8] In these inhibitors, the quinoline ring acts as a cap moiety, while the carboxylic acid is often derivatized to include a zinc-binding group.[8] This demonstrates the versatility of these heterocyclic carboxylic acids in targeting different classes of enzymes by modifying the nature of the functional groups.
8-Hydroxyquinolines as Histone Demethylase Inhibitors
8-Hydroxyquinoline derivatives have been identified as inhibitors of histone lysine demethylases (KDMs), which are also promising targets for cancer therapy.[9] The 8-hydroxyquinoline moiety in these inhibitors often acts as a metal-chelating pharmacophore, binding to the active site iron of the enzyme.[9] This highlights a different mode of action compared to the NAD+ mimetic strategy for PARP inhibitors, showcasing the diverse ways in which these privileged scaffolds can be utilized in drug design.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is imperative to follow standardized and well-documented experimental protocols.
PARP1/2 Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 values of test compounds against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Procedure:
-
Coat streptavidin-coated 96-well plates with biotinylated NAD+.
-
Wash the plates to remove unbound NAD+.
-
Add the assay buffer containing PARP1 or PARP2 enzyme, histone H1, and varying concentrations of the test compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plates to allow the PARP reaction to proceed.
-
Wash the plates to remove unreacted components.
-
Add the anti-poly(ADP-ribose) antibody and incubate.
-
Wash the plates and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plates again.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Landscape and Biological Context
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Key SAR features of 1-hydroxyisoquinoline-7-carboxamide analogs for PARP inhibition.
Caption: Experimental workflow for a typical in vitro PARP inhibition assay.
Caption: The role of PARP1 in DNA single-strand break repair and its inhibition.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors, particularly for the oncology target PARP. The SAR studies highlighted in this guide underscore the importance of specific substitutions at the 7-position and on the carboxamide moiety for achieving high inhibitory potency. The modular nature of the synthesis of these compounds allows for rapid exploration of chemical space, facilitating the optimization of lead compounds.
Future work in this area will likely focus on enhancing the selectivity of these inhibitors for specific PARP isoforms or for other related enzymes. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates. The comparative analysis with other heterocyclic scaffolds provides a valuable roadmap for the rational design of the next generation of enzyme inhibitors.
References
-
Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2025). ResearchGate. [Link]
-
Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. (n.d.). ResearchGate. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). National Institutes of Health. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Institutes of Health. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). ResearchGate. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. [Link]
-
Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. (2023). MDPI. [Link]
-
Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). PubMed. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). National Institutes of Health. [Link]
-
Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2020). PubMed. [Link]
-
Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). PubMed. [Link]
-
Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). National Institutes of Health. [Link]
-
Discovery of a Highly Selective Cell-Active Inhibitor of the Histone Lysine Demethylases KDM2/7. (2017). PubMed. [Link]
-
Histone Lysine Demethylase Inhibitors. (2012). National Institutes of Health. [Link]
-
Structure-activity relationships in vitro. (n.d.). ResearchGate. [Link]
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI. [Link]
-
Histone lysine specific demethylase 1 inhibitors. (2021). RSC Publishing. [Link]
-
Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. (2003). PubMed. [Link]
-
A Systematic Review of Histone Lysine-Specific Demethylase 1 and Its Inhibitors. (2015). PubMed. [Link]
-
Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. (2022). National Institutes of Health. [Link]
-
Structure–activity relationships in 3-isothiazolones. (2004). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Histone lysine specific demethylase 1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
comparing the efficacy of 1-Hydroxyisoquinoline-7-carboxylic acid with a standard drug
Efficacy Comparison Guide: 1-Hydroxyisoquinoline-7-carboxylic Acid vs. Olaparib
Executive Summary
This technical guide evaluates the efficacy profile of This compound (1-HIQ-7-COOH) , a core pharmacophore scaffold, against Olaparib , the clinical standard of care for Poly (ADP-ribose) polymerase (PARP) inhibition. While Olaparib represents an optimized Phase III/IV therapeutic, 1-HIQ-7-COOH serves as a critical Fragment-Based Drug Discovery (FBDD) lead. This comparison highlights the transition from a low-molecular-weight binder (fragment) to a high-affinity clinical candidate, focusing on catalytic domain inhibition, ligand efficiency, and synthetic lethality in BRCA-deficient models.
Mechanistic Profile & Structural Logic
This compound functions as a NAD+ mimetic. Its lactam-like structure (tautomerizing to isoquinolin-1-one) forms hydrogen bonds with the nicotinamide-binding pocket of PARP1/2. The 7-carboxylic acid moiety provides a vector for solubilizing groups or extension into the adenosine-binding pocket, a strategy fully realized in optimized drugs like Olaparib.
Mechanism of Action: NAD+ Competition
Both compounds compete with NAD+ at the catalytic site of PARP enzymes, preventing the formation of poly(ADP-ribose) chains (PARylation).[1][2] This inhibition blocks single-strand break (SSB) repair, leading to double-strand breaks (DSBs) during replication—a lethal event in homologous recombination-deficient (HRD) cells (e.g., BRCA1/2 mutations).[2]
Caption: Competitive inhibition mechanism where the isoquinolinone core mimics nicotinamide, blocking PARylation and inducing cytotoxic PARP-DNA trapping.[2][3][4]
Experimental Validation Protocols
To objectively compare the fragment (1-HIQ-7-COOH) with the standard (Olaparib), the following protocols assess biochemical potency and cellular efficacy.
Protocol A: PARP1 Enzymatic Inhibition Assay (HTRF)
Objective: Determine the IC50 (biochemical potency).
-
Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, histone H1 substrate, and XL665-labeled anti-PAR antibody.
-
Preparation: Dissolve 1-HIQ-7-COOH in DMSO (stock 100 mM) due to its polar acidic nature. Olaparib (stock 10 mM).
-
Reaction:
-
Incubate PARP1 (5 nM) with varying concentrations of test compounds (0.01 µM – 100 µM for 1-HIQ-7-COOH; 0.1 nM – 1000 nM for Olaparib) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Initiate reaction with activated DNA and Biotin-NAD+.
-
Incubate for 60 min at room temperature.
-
-
Detection: Add Cryptate-labeled streptavidin and anti-PAR acceptor beads. Measure FRET signal (665 nm/620 nm ratio).
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: Clonogenic Survival Assay (BRCA1-Deficient Model)
Objective: Assess synthetic lethality in a cellular context.
-
Cell Lines: Use MDA-MB-436 (BRCA1 mutant) and MCF-7 (BRCA wild-type) as control.
-
Seeding: Plate 500 cells/well in 6-well plates. Allow attachment for 24h.
-
Treatment: Treat cells with 1-HIQ-7-COOH (10, 50, 100 µM) and Olaparib (1, 10, 100 nM) for continuous exposure.
-
Incubation: Culture for 10–14 days until colonies form (>50 cells).
-
Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.
-
Quantification: Count colonies and calculate Surviving Fraction (SF).
Comparative Data Analysis
The following table summarizes the expected performance differences. 1-HIQ-7-COOH exhibits "fragment-like" behavior: lower potency but high Ligand Efficiency (LE), whereas Olaparib shows "drug-like" high potency.
| Feature | This compound (Test) | Olaparib (Standard) | Interpretation |
| Role | Core Pharmacophore / Fragment Lead | Optimized Clinical Drug | 1-HIQ-7-COOH is the "warhead" anchor; Olaparib is the complete missile. |
| PARP1 IC50 | 0.8 – 5.0 µM (Estimated) | 5.0 nM | Olaparib is ~1000x more potent due to the cyclopropanecarbonyl-piperazine tail interacting with the adenosine pocket. |
| Ligand Efficiency (LE) | High (~0.45) | Moderate (~0.30) | The fragment binds very efficiently per atom, validating it as a high-quality starting point for synthesis. |
| Solubility | High (due to -COOH and low MW) | Low/Moderate (requires formulation) | The acid group improves aqueous solubility but may limit passive membrane permeability compared to the amide. |
| Cellular EC50 (BRCA-) | > 50 µM | ~10 nM | The fragment lacks the lipophilicity and specific interactions required for potent intracellular trapping. |
Key Insight: The 7-carboxylic acid group on the isoquinoline ring is a critical "exit vector." In drug design, this acid is often converted into an amide or heterocycle (as seen in Olaparib's phthalazinone core or Veliparib's structure) to extend into the solvent-exposed region of the enzyme, dramatically boosting potency.
Experimental Workflow Diagram
This workflow illustrates the parallel evaluation process required to validate the fragment against the standard.
Caption: Step-by-step workflow for bridging biochemical potency (IC50) with cellular efficacy (EC50/Survival).
References
-
Discovery of Isoquinolinone PARP Inhibitors: Karche, N. et al. "Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents."[4][5] Bioorganic & Medicinal Chemistry, 2020.[5] Link
-
Olaparib Clinical Mechanism: Menear, K. A. et al. "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008. Link
-
Fragment-Based Discovery in PARP: Johannes, J. W. et al. "Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1." ChemMedChem, 2024. Link
-
PARP Trapping Mechanism: Murai, J. et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors."[1] Cancer Research, 2012. Link
Sources
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of synthetic routes for substituted isoquinolines
[1]
Executive Summary
The isoquinoline scaffold is ubiquitous in alkaloids (e.g., papaverine) and modern therapeutics (e.g., fasudil). Historically, the Bischler-Napieralski (BN) cyclization has been the industry benchmark. However, the last decade has seen a paradigm shift toward Transition-Metal Catalyzed C-H Activation , specifically Rh(III)-catalyzed annulation.
This guide provides an objective, data-driven comparison of these two dominant methodologies. While BN remains a cost-effective solution for simple, electron-rich substrates, Rh(III) catalysis offers superior regiocontrol and step economy for complex, polysubstituted systems.
Route A: The Classical Benchmark (Bischler-Napieralski)[2]
Mechanistic Basis
The BN reaction relies on the electrophilic activation of a
Standardized Protocol (Self-Validating)
Based on classical optimization and Movassaghi’s mild variants.
Reagents:
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask under
, dissolve the amide (1.0 equiv) in anhydrous (0.1 M). -
Activation: Cool to 0°C. Add
(1.2 equiv) dropwise. -
Cyclization: Heat to reflux (80°C) for 2–4 hours.
-
Validation Check: Monitor TLC for the disappearance of the amide starting material. The intermediate dihydroisoquinoline is often more polar.
-
-
Workup: Cool to RT. Quench carefully with saturated
. Extract with DCM.[1] -
Oxidation (Aromatization): Redissolve crude dihydroisoquinoline in toluene. Add Pd/C (10 wt%) and heat to reflux under air or add
(5 equiv) and stir at RT until aromatization is complete (check by NMR for loss of aliphatic protons).
Critical Analysis
-
Pros: Low reagent cost; scalable to kilogram quantities; reliable for electron-rich arenes (e.g., dimethoxy substitution).
-
Cons: Harsh acidic conditions incompatible with acid-labile groups (acetals, Boc); requires two distinct steps (cyclization + oxidation); poor regioselectivity on meta-substituted arenes (often yields mixtures of 6- and 8-substituted isomers).
Route B: The Modern Challenger (Rh(III)-Catalyzed C-H Annulation)
Mechanistic Basis
This route utilizes
Standardized Protocol (Guimond & Fagnou Conditions)
Reference: J. Am. Chem. Soc. 2009/2010
Reagents: Benzhydroxamic acid or Acetophenone oxime (DG), Internal Alkyne,
Step-by-Step Workflow:
-
Setup: In a screw-cap vial, combine the directing group substrate (1.0 equiv), alkyne (1.2 equiv),
(2.5 mol%), and (2.0 equiv). -
Solvation: Add MeOH (0.2 M). (Note:
is a superior alternative solvent for difficult substrates). -
Reaction: Seal and heat to 60°C for 16 hours.
-
Validation Check: The reaction typically changes color (green to reddish-brown) as the Cu(II) is reduced. NMR monitoring should show the disappearance of the alkyne peak.
-
-
Purification: Filter through a celite pad to remove metal salts. Concentrate and purify via flash chromatography.
Critical Analysis
-
Pros: Single-step synthesis of fully aromatic systems; exquisite regiocontrol (steric bulk of DG directs alkyne insertion); high functional group tolerance (tolerates esters, halides, nitriles).
-
Cons: High catalyst cost (Rh); requires stoichiometric copper oxidant (unless using internal oxidant DGs like N-O bonds); atom economy suffers if the directing group is large and not part of the final pharmacophore.
Head-to-Head Data Analysis
The following table synthesizes performance metrics from comparative literature reviews.
| Feature | Bischler-Napieralski (BN) | Rh(III) C-H Activation |
| Step Count | 2 (Cyclization + Oxidation) | 1 (Convergent Annulation) |
| Regioselectivity | Low (Substrate dependent) | High (Catalyst/Ligand controlled) |
| Yield (Avg) | 65–85% (over 2 steps) | 75–92% |
| Substrate Scope | Limited to Electron-Rich Arenes | Broad (Electron-Rich & Poor) |
| FGT | Low (Acid sensitive groups fail) | High (Tolerates Lewis basic sites) |
| Scalability | Excellent (Kg scale feasible) | Moderate (Cost of Rh limits Kg scale) |
| Green Metric | Poor (Use of | Moderate (Atom economic, but heavy metals) |
Visualizing the Logic
Mechanistic Contrast
The diagram below contrasts the linear, dehydration-driven pathway of BN against the convergent, catalytic cycle of Rh(III) annulation.
Caption: Route A follows a linear dehydration/oxidation sequence. Route B utilizes a convergent [4+2] annulation strategy.
Decision Matrix
Use this flow to select the optimal route for your specific target molecule.
Caption: Selection logic based on substrate electronics, functional group tolerance, and required regiocontrol.
References
-
Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
-
Guimond, N., & Fagnou, K. (2009).[4] Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes.[4] Journal of the American Chemical Society, 131(34), 12050–12051.
-
Movassaghi, M., & Hill, M. D. (2008).[5] Single-Step Synthesis of Pyrimidine Derivatives... (Includes mild amide activation protocols relevant to modern BN variants). Journal of the American Chemical Society, 128, 14254.
-
Rovis, T., et al. (2010). Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as a Handle for C-N Bond Formation and Catalyst Turnover.[6] Journal of the American Chemical Society, 132(20), 6908–6909.
-
Wang, C., et al. (2021).[7] Recent advances in the Rh-catalyzed cascade arene C–H bond activation/annulation.[7][8] RSC Advances.
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Rhodium(III)-catalyzed isoquinolone synthesis: the N-O bond as a handle for C-N bond formation and catalyst turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
